N-Desmethyl-transatracurium Besylate
Description
Properties
Molecular Formula |
C₅₈H₇₄N₂O₁₅S |
|---|---|
Molecular Weight |
1071.28 |
Synonyms |
(1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate; Atracurium Imp |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Desmethyl-transatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl-transatracurium besylate is a mono-quaternary ammonium analogue and a known impurity of the neuromuscular blocking agent atracurium besylate. As a reference standard, its synthesis is crucial for the accurate identification and quantification of impurities in atracurium besylate drug products, ensuring their quality, safety, and efficacy. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Core Synthesis Pathway
The synthesis of this compound is intrinsically linked to the manufacturing process of atracurium besylate. It is primarily formed as a result of incomplete methylation of the key intermediate, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine. A controlled synthesis, aimed at producing this compound as a reference standard, involves the deliberate substoichiometric methylation of this precursor.
The overall synthetic strategy can be broken down into two main stages:
-
Formation of the Bis-secondary Amine Precursor: This involves the reaction of tetrahydropapaverine with 1,5-pentamethylene diacrylate.
-
Controlled Mono-Quaternization: The resulting bis-secondary amine is then reacted with a limited amount of a methylating agent, typically methyl benzenesulfonate, to favor the formation of the mono-quaternary ammonium salt.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine (Bis-secondary Amine Precursor)
This step involves a Michael addition reaction between tetrahydropapaverine and 1,5-pentamethylene diacrylate.
Materials:
-
Tetrahydropapaverine
-
1,5-Pentanediol diacrylate
-
Toluene (or another suitable aprotic solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydropapaverine in toluene.
-
Add 1,5-pentamethylene diacrylate to the solution. The molar ratio of tetrahydropapaverine to the diacrylate should be approximately 2:1.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Controlled Mono-methylation to Yield this compound
This crucial step involves the reaction of the bis-secondary amine precursor with a substoichiometric amount of methyl benzenesulfonate.
Materials:
-
N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine
-
Methyl benzenesulfonate
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
Dissolve the purified N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine in acetonitrile in a clean, dry reaction vessel.
-
Carefully add a controlled, substoichiometric amount of methyl benzenesulfonate to the solution. A molar ratio of approximately 1:1 (bis-secondary amine to methylating agent) is a logical starting point to favor mono-methylation.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be closely monitored by HPLC to maximize the yield of the desired mono-quaternary product and minimize the formation of the bis-quaternary atracurium besylate and unreacted starting material.
-
Once the optimal conversion is achieved, the reaction is quenched.
-
The resulting mixture will contain this compound, unreacted starting material, and potentially some atracurium besylate.
-
Isolation and purification are typically achieved through preparative HPLC, which allows for the separation of the desired mono-quaternary compound from the other components.
-
The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure to yield the final product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of atracurium besylate, from which the synthesis of this compound is derived. Precise yields for the controlled mono-methylation are not widely reported and would need to be optimized on a case-by-case basis.
| Parameter | Value | Reference |
| Atracurium Besylate Synthesis | ||
| Purity of final product | >98% | [1] |
| Residual methyl benzenesulfonate | <0.1% | [1] |
| Controlled Mono-methylation (Estimated) | ||
| Stoichiometry (Precursor:Methylating Agent) | ~ 1:1 | Inferred for mono-alkylation |
| Expected Yield of N-Desmethyl Product | Variable (requires optimization) | |
| Purity after Preparative HPLC | >95% (as a reference standard) | General expectation for reference standards |
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct consequence of the reaction kinetics and stoichiometry of the quaternization step in atracurium besylate synthesis. The logical relationship is based on the principle of controlled alkylation of a polyfunctional amine.
Caption: Stoichiometric control of the quaternization reaction.
Conclusion
The synthesis of this compound, while not the primary goal of atracurium production, is a critical process for the generation of analytical reference standards. By carefully controlling the stoichiometry of the methylating agent, it is possible to favor the formation of this mono-quaternary ammonium compound. The purification of this compound from the resulting reaction mixture is paramount and is best achieved using chromatographic techniques such as preparative HPLC. This guide provides a foundational understanding for researchers and drug development professionals involved in the synthesis, analysis, and quality control of atracurium besylate and its related substances.
References
N-Desmethyl-transatracurium Besylate: A Technical Overview of its Discovery and History as a Process-Related Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of N-Desmethyl-transatracurium Besylate. It is important to note that this compound is not a developed pharmaceutical agent but is primarily recognized as a process-related impurity and potential degradation product of the neuromuscular blocking agent, Atracurium Besylate. Consequently, its history is intrinsically linked to the synthesis, manufacturing, and analytical characterization of the parent drug.
Discovery Through Analytical Scrutiny
The discovery of this compound was not a singular event but rather an outcome of the rigorous analytical chemistry required for the development and quality control of Atracurium Besylate. As a complex synthetic molecule, Atracurium Besylate is susceptible to the formation of various impurities during its manufacturing process and degradation over time.
Regulatory requirements mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. High-Performance Liquid Chromatography (HPLC) has been a primary analytical tool for the purity assessment of Atracurium Besylate. During the validation of these analytical methods, unexpected peaks in the chromatogram would have been investigated. Through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the structure of these unknown compounds would be elucidated. This compound, identified as "Atracurium Impurity A1 (trans-Monoquatenary)" or "Atracurium Besilate Impurity C", was one such compound identified.
Its presence is likely due to one of two pathways:
-
Incomplete Quaternization: The final step in the synthesis of Atracurium Besylate involves the quaternization of two tertiary amine groups with methyl benzenesulfonate. If this reaction is incomplete at one of the nitrogen atoms, it would result in the formation of a mono-quaternary species like this compound.
-
Degradation: Although less likely to be the primary route of formation for this specific impurity, N-demethylation can occur as a degradation pathway for some quaternary ammonium compounds under certain conditions.
Chemical Profile
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| Chemical Name | (1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate |
| CAS Number | 2024603-92-5 |
| Molecular Formula | C₅₂H₆₉N₂O₁₂.C₆H₅O₃S |
| Molecular Weight | 1071.28 g/mol |
| Synonyms | Atracurium Impurity A1 (trans-Monoquatenary), Atracurium Besilate Impurity C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A typical HPLC method for the analysis of Atracurium Besylate and its impurities would involve the following:
-
Column: A reversed-phase column, such as a C18 or C8, with a particle size of 5 µm or less.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of 280 nm is commonly used, as the isoquinoline rings in the molecule are chromophoric.
-
Sample Preparation: The Atracurium Besylate sample is dissolved in a suitable solvent, typically the mobile phase at the initial conditions.
The identification of this compound in a chromatogram would be based on its relative retention time compared to the main Atracurium Besylate peaks. Confirmation of its identity would require isolation of the impurity peak followed by mass spectrometry and NMR analysis.
Visualizations
The following diagrams illustrate the logical relationships in the context of this compound's origin.
Caption: Synthetic origin of this compound.
Caption: Major degradation pathways of Atracurium Besylate.
Quantitative Data
There is no publicly available quantitative data regarding the pharmacological activity (e.g., IC₅₀, binding affinity) or clinical efficacy of this compound. The focus of quantitative analysis for this compound is limited to its detection and quantification as an impurity in Atracurium Besylate drug substance and product, with acceptance criteria typically set according to ICH guidelines (e.g., not more than 0.15%).
Conclusion
The discovery and history of this compound are fundamentally intertwined with the analytical chemistry and process development of Atracurium Besylate. It serves as a key example of a process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final pharmaceutical product. While devoid of its own therapeutic history, the study of such impurities is crucial for the advancement of drug manufacturing and regulatory science. There is no evidence to suggest that this compound has been investigated for any therapeutic potential.
In-Depth Technical Guide on the Pharmacology of N-Desmethyl-transatracurium Besylate: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identity
N-Desmethyl-transatracurium Besylate is identified by the following:
It is commercially available as a research chemical and an impurity standard, which suggests its relevance in the quality control and analysis of atracurium and cisatracurium drug products.[1][2][3]
Context: Pharmacology of Parent Compounds - Atracurium and Cisatracurium Besylate
To provide a relevant pharmacological context, this section summarizes the well-established properties of atracurium and its isomer, cisatracurium. It is crucial to emphasize that this information pertains to the parent drugs and not to this compound itself. The pharmacological profile of a metabolite or impurity can differ significantly from the parent compound.
Atracurium and cisatracurium are non-depolarizing neuromuscular blocking agents used as adjuncts to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[4][5][6]
Mechanism of Action
Both atracurium and cisatracurium act as competitive antagonists to acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[7] By binding to these receptors, they prevent the binding of acetylcholine, thereby inhibiting depolarization of the muscle cell membrane and leading to muscle relaxation.[7] This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[7]
Hypothetical Signaling Pathway for Neuromuscular Blockade
Caption: Competitive antagonism at the neuromuscular junction.
Pharmacokinetics
A key feature of atracurium and cisatracurium is their metabolism, which is largely independent of renal and hepatic function.[8] They undergo Hofmann elimination, a non-enzymatic chemical degradation that occurs at physiological pH and temperature, and ester hydrolysis by non-specific plasma esterases.[8][9] This unique clearance mechanism makes them suitable for use in patients with kidney or liver impairment.
Quantitative Pharmacokinetic Parameters for Atracurium and Cisatracurium in Adults
| Parameter | Atracurium Besylate | Cisatracurium Besylate |
| ED95 | 0.2 mg/kg[9] | 0.05 mg/kg[5][7] |
| Onset of Action | 1.7 - 4.0 minutes (at 2x ED95)[9] | ~2 minutes longer than atracurium[5] |
| Duration of Action (to 95% recovery) | 44.1 - 63.5 minutes[9] | Similar to atracurium[5] |
| Plasma Protein Binding | ~82% | Not specified |
| Volume of Distribution (Vss) | Not specified | 145 mL/kg[5] |
| Clearance | Not specified | 4.57 mL/min/kg |
Note: Data is compiled from various sources and anesthetic conditions. Values should be considered approximate.
Proposed Experimental Workflow for Pharmacological Characterization
Given the absence of specific data for this compound, a standard experimental workflow for characterizing a novel neuromuscular blocking agent is proposed below. This serves as a hypothetical guide for future research.
General Experimental Workflow for Characterization
Caption: A typical drug development workflow.
Preclinical In Vitro and In Vivo Studies
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for nicotinic acetylcholine receptors and other relevant receptors.
-
Isolated Tissue Preparations: Experiments using preparations such as the rat phrenic nerve-hemidiaphragm to characterize the potency (EC50), onset, and duration of neuromuscular blockade.
-
In Vivo Animal Models: Studies in appropriate animal species (e.g., rats, rabbits) to determine the in vivo dose-response relationship (ED50, ED95), pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile. This would also elucidate the primary routes of metabolism and elimination.
-
Cardiovascular Safety Pharmacology: Assessment of potential effects on heart rate, blood pressure, and other hemodynamic parameters.
-
Histamine Release Assays: To quantify the potential for inducing histamine release, a known side effect of some neuromuscular blocking agents.
Conclusion
While this compound is a recognized chemical entity, likely an impurity or metabolite of atracurium and cisatracurium, a detailed public record of its pharmacology is currently absent. For researchers and drug development professionals, this represents a knowledge gap. The pharmacological and toxicological profile of this compound would need to be established through a rigorous program of preclinical and clinical studies, as outlined in the hypothetical workflow. Until such data becomes available, any discussion of its biological effects remains speculative and must be inferred with caution from the properties of the parent compounds.
References
- 1. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [br.simsonpharma.com]
- 3. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. The pharmacology of atracurium: a new competitive neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of atracurium besylate (BW 33A): a new non-depolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Profile of a Minor Atracurium Species: A Technical Guide to the Anticipated Biological Activity of N-Desmethyl-transatracurium Besylate
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated biological activity of N-Desmethyl-transatracurium Besylate, a known impurity and structural analog of the neuromuscular blocking agent atracurium besylate. Due to a lack of publicly available pharmacological data for this specific compound, this document outlines the expected biological effects based on its structural relationship to atracurium. Furthermore, it details the standard experimental protocols required to definitively characterize its activity, including in vitro neuromuscular blockade assays and receptor binding studies. This guide serves as a foundational resource for researchers intending to investigate the pharmacological profile of this compound.
Introduction
Atracurium besylate is a widely used non-depolarizing neuromuscular blocking agent that undergoes spontaneous degradation at physiological pH and temperature through Hofmann elimination and ester hydrolysis. This degradation process, along with the manufacturing synthesis, can result in the formation of various related substances and impurities. This compound is identified as one such compound. While reference standards for this compound are commercially available, indicating its relevance in quality control and impurity profiling of atracurium-based pharmaceuticals, a thorough review of scientific literature reveals a significant gap in knowledge regarding its specific biological activity.
This guide aims to bridge this gap by providing a theoretical framework for the biological activity of this compound, based on the well-established pharmacology of atracurium. It also presents detailed experimental methodologies that would be necessary to empirically determine its potency, mechanism of action, and potential off-target effects.
Expected Biological Activity and Mechanism of Action
Atracurium exerts its therapeutic effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors, atracurium prevents acetylcholine from binding and initiating the depolarization of the muscle cell membrane, thereby leading to muscle relaxation.
Given that this compound is a close structural analog of atracurium, it is highly probable that it shares the same mechanism of action. The "N-Desmethyl" designation suggests the absence of a methyl group on one of the quaternary nitrogen atoms. This structural modification may influence the compound's binding affinity for the nAChR and its overall potency as a neuromuscular blocking agent. The "trans" designation refers to the geometric isomerism within the molecule, which is also a feature of the parent atracurium mixture.
The anticipated biological activities are:
-
Primary Activity: Competitive antagonism of post-synaptic nicotinic acetylcholine receptors at the neuromuscular junction, leading to skeletal muscle relaxation.
-
Potential Off-Target Effects: Similar to atracurium, there is a potential for histamine release, which could lead to cardiovascular effects such as hypotension and tachycardia. The propensity for histamine release would need to be experimentally determined.
The following diagram illustrates the signaling pathway at the neuromuscular junction and the proposed site of action for this compound.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following tables are presented as templates for the types of data that would be generated through the experimental protocols outlined in this guide.
Table 1: In Vitro Neuromuscular Blocking Potency
| Compound | Preparation | EC50 (µM) [95% CI] | Hill Slope |
| This compound | Phrenic Nerve-Hemidiaphragm | Data not available | Data not available |
| Atracurium Besylate (Reference) | Phrenic Nerve-Hemidiaphragm | Data not available | Data not available |
Table 2: Nicotinic Acetylcholine Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Ki (nM) [95% CI] |
| This compound | Torpedo marmorata | [³H]-Epibatidine | Data not available |
| Atracurium Besylate (Reference) | Torpedo marmorata | [³H]-Epibatidine | Data not available |
Detailed Experimental Protocols
To ascertain the biological activity of this compound, the following established experimental protocols are recommended.
In Vitro Assessment of Neuromuscular Blockade
This protocol is designed to determine the potency of this compound in producing neuromuscular blockade in an isolated tissue preparation.
Objective: To determine the concentration-response curve and calculate the EC50 value for this compound-induced inhibition of muscle contraction.
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation from a suitable animal model (e.g., rat or guinea pig).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Force-displacement transducer and data acquisition system.
-
Nerve stimulator.
-
This compound stock solution.
-
Atracurium Besylate (as a reference compound).
Procedure:
-
The phrenic nerve-hemidiaphragm preparation is mounted in the organ bath.
-
The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
-
The isometric twitch contractions of the diaphragm muscle are recorded.
-
After a stabilization period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
The percentage inhibition of the initial twitch height is calculated for each concentration.
-
The data is fitted to a sigmoidal concentration-response model to determine the EC50 (the concentration that produces 50% of the maximal inhibition) and the Hill slope.
-
The same procedure is repeated with atracurium besylate for comparison.
The following diagram outlines the workflow for this experiment.
Nicotinic Acetylcholine Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the nicotinic acetylcholine receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the nAChR using a competitive radioligand binding assay.
Materials:
-
Membrane preparation rich in nAChRs (e.g., from the electric organ of Torpedo marmorata or a cell line expressing the receptor).
-
Radiolabeled nAChR antagonist (e.g., [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound stock solution.
-
Atracurium Besylate (as a reference compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., unlabeled epibatidine).
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for this experiment.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, its structural similarity to atracurium provides a strong basis for predicting its mechanism of action as a competitive antagonist at the neuromuscular nicotinic acetylcholine receptor. The experimental protocols detailed in this guide offer a clear and established path for the definitive pharmacological characterization of this compound. The generation of such data is crucial for a comprehensive understanding of the impurity profile of atracurium besylate and for ensuring the safety and efficacy of this important therapeutic agent. Future research in this area will be invaluable to the fields of pharmacology, drug development, and clinical anesthesiology.
N-Desmethyl-transatracurium Besylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of N-Desmethyl-transatracurium Besylate, a compound structurally related to the neuromuscular blocking agent atracurium besylate. This document collates available data on its molecular characteristics and outlines the established mechanistic pathways and experimental protocols relevant to its pharmacological class.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 1071.28 g/mol | [1] |
| Chemical Formula | C₅₂H₆₉N₂O₁₂·C₆H₅O₃S | [1] |
| CAS Number | 2024603-92-5 | [1] |
| Synonyms | (1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate | [1] |
Putative Mechanism of Action and Signaling Pathway
The binding of acetylcholine to nAChRs is the critical step in converting a chemical signal from a motor neuron into an electrical signal that triggers muscle contraction.[2] By competitively occupying these receptor sites, this compound would be expected to block this signal transduction, leading to muscle relaxation.[3] The neuromuscular blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction, allowing it to outcompete the antagonist.[3]
Mechanism of competitive antagonism at the neuromuscular junction.
Experimental Protocols for Evaluation
Detailed experimental protocols for this compound are not published. However, the evaluation of novel or related neuromuscular blocking agents typically follows a well-established set of preclinical and clinical experimental procedures.
Preclinical Evaluation
Preclinical assessment in animal models, such as cats, dogs, or monkeys, is crucial for characterizing the pharmacological profile.[5] Key experimental endpoints include:
-
Dose-Response Relationships: To determine the potency and efficacy of neuromuscular blockade. This often involves monitoring the twitch response of a specific muscle (e.g., adductor pollicis) to peripheral nerve stimulation.[6]
-
Cardiovascular Effects: Continuous monitoring of heart rate and blood pressure to assess any hemodynamic changes.[5]
-
Histamine Release: Assessed by observing for hypotension that can be mitigated by pretreatment with H1 and H2 receptor antagonists.[5]
-
Metabolism and Elimination: Investigating the role of hepatic and renal pathways in the drug's clearance. For atracurium-related compounds, this includes studying spontaneous degradation via Hofmann elimination.[3][5]
Physicochemical Analysis
The physicochemical properties of neuromuscular blocking agents are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[7] A key experimental protocol involves determining the distribution coefficient (logD) to assess lipid solubility, which influences the onset of action.[7]
A generalized workflow for the preclinical evaluation of a neuromuscular blocking agent.
Conclusion
This compound is identified as a close structural analog of atracurium. While specific pharmacological data for this compound is limited in the public domain, its molecular weight and formula are established. Its mechanism of action is presumed to follow that of other non-depolarizing neuromuscular blockers, involving competitive antagonism of nicotinic acetylcholine receptors. The experimental protocols outlined provide a standard framework for the comprehensive evaluation of such compounds, should further investigation be pursued. This guide serves as a foundational resource for researchers and professionals in the field of drug development and pharmacology.
References
- 1. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Desmethyl-transatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N-Desmethyl-transatracurium Besylate, a potential impurity or related compound of atracurium besylate. The following protocols are based on established analytical techniques for atracurium and its related substances, ensuring robustness and relevance for pharmaceutical analysis.
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used in anesthesia.[1][2] Its stability is pH and temperature-dependent, leading to degradation through two primary pathways: Hofmann elimination and ester hydrolysis.[1][3] This degradation, along with the manufacturing process, can result in the formation of various impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] this compound is one such related compound. This document outlines two primary analytical methods for its detection and quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound, providing reliable quantification and separation from the active pharmaceutical ingredient (API) and other related substances.
2.1.1. Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
b) Materials and Reagents:
-
This compound reference standard
-
Atracurium Besylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
c) Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Technologies Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm[4] |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.1 ± 0.2 with o-phosphoric acid[5] |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v)[5] |
| Gradient | 0-8 min: 30-70% B; 8-9 min: 70-30% B; 9-10 min: 30% B (for re-equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[4][5] |
| Injection Volume | 10 µL |
d) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Mobile Phase A:Mobile Phase B, 80:20) to obtain a concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the atracurium besylate drug substance or product in the diluent to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm nylon syringe filter before injection.
2.1.2. Data Presentation: Expected Performance Characteristics
The following table summarizes typical performance characteristics for HPLC-UV analysis of related impurities in atracurium besylate. Data for this compound should be established during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Linearity Range | 0.2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this compound, particularly in complex matrices or for in-depth stability studies. The use of Multiple Reaction Monitoring (MRM) enhances specificity.[6]
2.2.1. Experimental Protocol
a) Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b) Materials and Reagents:
-
This compound reference standard
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
c) Chromatographic and MS Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[7] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M]+ or [M+H]+ would be selected in Q1, and characteristic product ions would be monitored in Q3. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
d) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in 50:50 acetonitrile:water. Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Dissolve the atracurium besylate sample in the diluent to a concentration where the API will not suppress the ionization of the analyte. A concentration of 0.1 mg/mL is a suitable starting point.
-
Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
2.2.2. Data Presentation: Expected Quantitative Performance
The following table outlines the expected performance of a validated LC-MS/MS method for a similar N-desmethyl impurity, which can be used as a benchmark.[6]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[6] |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical sample.
Caption: General workflow for the analysis of this compound.
3.2. Atracurium Besylate Degradation Pathways
This diagram illustrates the two main degradation pathways of atracurium besylate, which lead to the formation of impurities.
Caption: Degradation pathways of Atracurium Besylate.
References
- 1. veeprho.com [veeprho.com]
- 2. Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Note: Quantification of N-Desmethyl-transatracurium Besylate using a Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atracurium besylate is a non-depolarizing neuromuscular-blocking agent used extensively in anesthesia.[1][2] Its stability is a critical quality attribute, as it can degrade through Hofmann elimination and ester hydrolysis. One of the potential related substances is N-Desmethyl-transatracurium Besylate. Accurate and precise quantification of such impurities is essential for ensuring the safety and efficacy of the drug product.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the presence of atracurium besylate and its other isomers and degradation products. The method is based on established principles for analyzing atracurium besylate and its related substances.[3][4]
Experimental Protocol
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV/Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Atracurium Besylate Reference Standard
-
The following table summarizes the chromatographic conditions established for the optimal separation and quantification of this compound.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm (or equivalent C18 column)[3][5] |
| Mobile Phase A | Buffer: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.1 ± 0.2 with Orthophosphoric Acid.[2] |
| Mobile Phase B | Acetonitrile / Methanol (50:50, v/v) |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 30 °C |
| UV Detection | 280 nm[2][3][5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Buffer Preparation (Mobile Phase A):
-
Weigh and dissolve an appropriate amount of Potassium Phosphate Monobasic in HPLC grade water to obtain a 20 mM solution.
-
Adjust the pH of the solution to 3.1 ± 0.2 using Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
-
Standard Stock Solution (approx. 200 µg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly. This is the Standard Stock Solution.
-
-
Working Standard Solution (approx. 2 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Mobile Phase A and mix thoroughly. This solution corresponds to the 1.0% level with respect to a sample concentration of 0.2 mg/mL.
-
-
Sample Preparation (approx. 0.2 mg/mL):
-
Accurately weigh approximately 10 mg of the Atracurium Besylate sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter if necessary before injection.
-
Data Analysis and Quantification
The concentration of this compound in the sample is calculated using the external standard method. The peak area response of the analyte is compared to the peak area response of the working standard solution.
Calculation:
Where:
-
Area_Sample = Peak area of this compound in the sample chromatogram.
-
Area_Standard = Average peak area of this compound in the working standard chromatograms.
-
Conc_Standard = Concentration of the working standard solution (mg/mL).
-
Conc_Sample = Concentration of the sample solution (mg/mL).
Workflow Diagram
The following diagram illustrates the complete experimental workflow from solution preparation to final data analysis.
Caption: HPLC quantification workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Atracurium Besylate and Its Relative Substa...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry of N-Desmethyl-transatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the analysis of N-Desmethyl-transatracurium Besylate, a known impurity and degradation product of Atracurium Besylate, using liquid chromatography-mass spectrometry (LC-MS). The following protocols are based on established methods for the analysis of atracurium and its related compounds, offering a robust starting point for method development and validation.
Introduction
N-Desmethyl-transatracurium is a significant related substance in the synthesis and degradation of atracurium besylate, a widely used neuromuscular blocking agent. As a quaternary ammonium compound, its analysis by mass spectrometry presents unique characteristics. This document outlines the methodologies for its identification and quantification, crucial for quality control and stability studies in pharmaceutical development.
Experimental Protocols
A sensitive and specific method for the analysis of this compound can be achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
Given that this compound is often an impurity in an active pharmaceutical ingredient (API) or formulated product, the sample preparation aims to achieve a suitable concentration for LC-MS/MS analysis while ensuring compatibility with the mobile phase.
Protocol:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution (for Atracurium Besylate API): Accurately weigh approximately 10 mg of the Atracurium Besylate API into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent. This will result in a 1 mg/mL solution of the main compound, allowing for the detection of impurities at relevant levels.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography
The chromatographic separation is critical to resolve N-Desmethyl-transatracurium from atracurium isomers and other related impurities. A reversed-phase C18 column is commonly employed.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 10% B; 18-25 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is suitable for the sensitive and selective detection of the quaternary ammonium ion of N-Desmethyl-transatracurium.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data Presentation
For quantitative analysis, a calibration curve should be constructed using the standard solutions. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve. The following table provides a template for summarizing quantitative results.
Table 3: Example Quantitative Analysis Summary
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Concentration in Sample (µg/mL) | % Area vs. Main Peak |
| N-Desmethyl-transatracurium | [To be determined] | [Expected m/z] | [Expected m/z] | [To be optimized] | [Calculated value] | [Calculated value] |
| Atracurium Isomer 1 | [To be determined] | [Expected m/z] | [Expected m/z] | [To be optimized] | - | - |
| Atracurium Isomer 2 | [To be determined] | [Expected m/z] | [Expected m/z] | [To be optimized] | - | - |
Note: The precursor ion for N-Desmethyl-transatracurium is expected to be [M]+ due to its quaternary ammonium nature. The exact m/z should be confirmed experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Proposed Fragmentation Pathway
The fragmentation of quaternary ammonium compounds in the mass spectrometer can proceed through several pathways, including charge-remote fragmentation and Hofmann elimination. Based on the structure of N-Desmethyl-transatracurium, a plausible fragmentation pathway is proposed below. This pathway should be confirmed experimentally using product ion scans.
Caption: Proposed fragmentation pathways for N-Desmethyl-transatracurium.
Conclusion
The methodologies presented provide a comprehensive starting point for the mass spectrometric analysis of this compound. The provided LC-MS/MS protocol, when optimized, will enable sensitive and accurate quantification, which is essential for ensuring the quality and safety of Atracurium Besylate pharmaceutical products. Experimental determination of the precise mass-to-charge ratios of the precursor and product ions is necessary for the definitive identification and quantification of this impurity.
Application Note: Characterization of N--Desmethyl-transatracurium Besylate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Desmethyl-transatracurium Besylate is a known impurity of the neuromuscular blocking agent Atracurium Besylate. Robust analytical methodologies are crucial for the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation and characterization of pharmaceutical compounds and their impurities. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Data Presentation
Due to the proprietary nature of specific impurity reference standards, this section provides a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound. The actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The assignments are based on the known structure of the molecule and typical chemical shift ranges for similar functional groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom No. | Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| 1 | Ar-H | 6.5 - 7.5 | 110 - 130 |
| 2 | Ar-H | 6.5 - 7.5 | 110 - 130 |
| 3 | Ar-H | 6.5 - 7.5 | 110 - 130 |
| 4 | OCH₃ | 3.8 - 4.0 | 55 - 60 |
| 5 | OCH₃ | 3.8 - 4.0 | 55 - 60 |
| 6 | Ar-CH₂-N | 4.0 - 4.5 | 50 - 55 |
| 7 | N-CH₂ | 2.5 - 3.5 | 45 - 55 |
| 8 | N-CH₂ | 2.5 - 3.5 | 45 - 55 |
| 9 | CH | 4.5 - 5.0 | 60 - 65 |
| 10 | Ar-H | 6.5 - 7.5 | 110 - 130 |
| 11 | Ar-H | 6.5 - 7.5 | 110 - 130 |
| 12 | OCH₃ | 3.8 - 4.0 | 55 - 60 |
| 13 | OCH₃ | 3.8 - 4.0 | 55 - 60 |
| 14 | N⁺-CH₃ | 3.0 - 3.5 | 40 - 45 |
| 15 | N⁺-CH₂ | 3.5 - 4.5 | 50 - 60 |
| 16 | CH₂-C=O | 2.5 - 3.0 | 30 - 35 |
| 17 | C=O | - | 170 - 175 |
| 18 | O-CH₂ | 4.0 - 4.5 | 60 - 65 |
| 19 | CH₂ | 1.5 - 2.0 | 25 - 30 |
| 20 | CH₂ | 1.5 - 2.0 | 25 - 30 |
| 21 | CH₂ | 1.5 - 2.0 | 25 - 30 |
| 22 | O-CH₂ | 4.0 - 4.5 | 60 - 65 |
| 23 | C=O | - | 170 - 175 |
| 24 | CH₂-C=O | 2.5 - 3.0 | 30 - 35 |
| 25 | N-CH₂ | 2.5 - 3.5 | 45 - 55 |
| 26 | Ar-H (Besylate) | 7.2 - 7.8 | 125 - 145 |
Experimental Protocols
A comprehensive NMR analysis for the structural elucidation of this compound involves a series of 1D and 2D NMR experiments.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of sufficient purity for NMR analysis. If isolated from a mixture, chromatographic purification (e.g., HPLC) may be necessary.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar molecules include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). The choice of solvent can affect chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
2. NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment.
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Typical Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
-
¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems within the molecule.
-
Typical Parameters:
-
Pulse sequence: cosygpqf.
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans: 2-8 per increment.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3.
-
Spectral widths: ~16 ppm in F2 (¹H), ~165 ppm in F1 (¹³C).
-
Data points: 1024 in F2, 256 in F1.
-
Number of scans: 4-16 per increment.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf.
-
Spectral widths: ~16 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans: 8-32 per increment.
-
-
3. Data Processing and Analysis
-
Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for Fourier transformation, phase correction, baseline correction, and peak picking.
-
Structure Elucidation:
-
Assign the proton signals from the ¹H NMR spectrum.
-
Use the HSQC spectrum to assign the signals of the protonated carbons.
-
Use the COSY spectrum to connect protons within the same spin system.
-
Use the HMBC spectrum to connect different fragments of the molecule and to assign quaternary carbons.
-
Integrate all the data to build the final structure of this compound and confirm its identity.
-
Visualizations
Experimental Workflow for NMR Characterization
Caption: Workflow for the characterization of this compound by NMR.
Logical Relationship for Structure Elucidation
Caption: Logical workflow for NMR-based structure elucidation of an unknown compound.
Application Note: Protocol for the Isolation of N-Desmethyl-transatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of N-Desmethyl-transatracurium Besylate, a potential impurity or metabolite of atracurium besylate. The protocol is based on established chromatographic techniques for the separation of atracurium isomers and related substances.
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used in anesthesia.[1] It is a complex mixture of ten stereoisomers.[1] The molecule is susceptible to degradation through Hofmann elimination and ester hydrolysis, leading to the formation of various byproducts.[2][3] this compound is a potential impurity that may arise during the synthesis or degradation of atracurium besylate. Its isolation and characterization are crucial for quality control and pharmacological assessment. This protocol outlines a preparative high-performance liquid chromatography (HPLC) method for the isolation of this compound.
Experimental Protocol: Preparative HPLC Isolation
This protocol is adapted from analytical HPLC methods developed for the separation of atracurium isomers and impurities.[4][5][6] Optimization may be required based on the specific sample matrix and available instrumentation.
2.1. Materials and Reagents
-
Crude mixture containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Water (HPLC grade)
-
Reference standards for atracurium besylate isomers and other known impurities (if available)
2.2. Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Preparative reversed-phase C18 column (e.g., dimensions: 250 mm x 21.2 mm, particle size: 5-10 µm)
-
Analytical HPLC system for fraction analysis
-
pH meter
-
Analytical balance
-
Filtration apparatus (0.45 µm filters)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
2.3. Mobile Phase Preparation
-
Mobile Phase A: Prepare a potassium phosphate buffer (e.g., 0.1 M) in water and adjust the pH to a suitable value (e.g., pH 3.0-3.5) with orthophosphoric acid.[7] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Mobile Phase C: Methanol (HPLC grade).
2.4. Sample Preparation
-
Dissolve an accurately weighed amount of the crude mixture in Mobile Phase A to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2.5. Preparative HPLC Chromatography
The following gradient is a starting point and should be optimized based on preliminary analytical runs to achieve the best separation of the target compound.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) | % Mobile Phase C (Methanol) | Flow Rate (mL/min) |
| 0 | 75 | 20 | 5 | Dependent on column size |
| 30 | Adjust based on elution | Adjust based on elution | Adjust based on elution | Dependent on column size |
| 35 | Return to initial | Return to initial | Return to initial | Dependent on column size |
| 45 | 75 | 20 | 5 | Dependent on column size |
Table 1: Example Preparative HPLC Gradient Program. The flow rate should be adjusted according to the preparative column's specifications. The gradient profile will need to be optimized to achieve separation of this compound from other components.
2.6. Fraction Collection and Analysis
-
Collect fractions corresponding to the peak suspected to be this compound based on analytical separations or mass spectrometry data.
-
Analyze the collected fractions using an analytical HPLC method to confirm purity. The analytical method can be a scaled-down version of the preparative method with a smaller particle size column for higher resolution.[1]
2.7. Post-Isolation Processing
-
Pool the pure fractions containing this compound.
-
Remove the organic solvents (acetonitrile and methanol) using a rotary evaporator under reduced pressure and at a controlled temperature to minimize degradation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the isolated this compound as a solid.
Data Presentation
Quantitative data from the isolation process should be recorded and presented in a clear, tabular format for easy interpretation and comparison.
| Parameter | Value |
| Sample Loading | |
| Crude Sample Weight (mg) | |
| Injection Volume (mL) | |
| Concentration (mg/mL) | |
| Chromatographic Conditions | |
| Column Type and Dimensions | |
| Mobile Phase Composition | |
| Flow Rate (mL/min) | |
| Detection Wavelength (nm) | 280 |
| Isolation Results | |
| Retention Time of Target (min) | |
| Collected Fraction Volume (mL) | |
| Purity of Isolated Fraction (%) | |
| Yield of Isolated Compound (mg) | |
| Recovery (%) |
Table 2: Summary of Quantitative Data for the Isolation of this compound.
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound.
Caption: Workflow for isolating this compound.
4.2. Signaling Pathway: Neuromuscular Blockade by Atracurium Analogs
Atracurium and its analogs, including this compound, act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor end plate of the neuromuscular junction.[8] This blockade prevents acetylcholine (ACh) from binding and depolarizing the muscle cell, leading to muscle relaxation.
Caption: Neuromuscular junction signaling and antagonist action.
References
- 1. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 3. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. longdom.org [longdom.org]
- 8. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
Application Notes and Protocols for N-Desmethyl-transatracurium Besylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl-transatracurium Besylate is a key impurity and metabolite of Atracurium Besylate, a non-depolarizing neuromuscular blocking agent. Its quantification is crucial for the quality control of the drug substance and formulated products, as well as for pharmacokinetic and metabolic studies. These application notes provide detailed protocols and guidelines for the use of this compound as a reference standard in analytical assays.
Atracurium Besylate is known to undergo metabolism in vivo through two primary pathways: Hofmann elimination, a chemical process that occurs at physiological pH and temperature, and ester hydrolysis, which is catalyzed by non-specific esterases.[1][2][3] These degradation pathways are independent of renal and hepatic function, which is a significant clinical advantage.[1][2] The major metabolites resulting from these processes are laudanosine and a monoquaternary acrylate. This compound represents a metabolite formed through N-demethylation.
Physicochemical Properties and Reference Standard Information
Proper handling and storage of the this compound reference standard are critical for maintaining its integrity and ensuring accurate analytical results.
| Property | Value |
| Chemical Name | (1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate |
| CAS Number | 2024603-92-5 |
| Molecular Formula | C₅₂H₆₉N₂O₁₂.C₆H₅O₃S |
| Molecular Weight | 1071.28 g/mol |
| Storage Conditions | Store at 2-8°C, protected from light. |
| Handling Precautions | Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area. |
Note: The purity and exact concentration of the reference standard should be obtained from the Certificate of Analysis (CoA) provided by the supplier.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following protocol is a general guideline for the quantitative determination of this compound using HPLC with UV detection. Method validation and optimization are recommended for specific laboratory conditions and matrices.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Atracurium Besylate sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Reference Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a known volume of Mobile Phase A to obtain the desired concentration.
-
Sonication may be used to aid dissolution.
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Reference Standard Stock Solution with Mobile Phase A to achieve concentrations covering the expected range of the analyte in the sample.
-
A typical range could be 0.1 µg/mL to 10 µg/mL.
Sample Preparation:
-
Accurately weigh the Atracurium Besylate sample.
-
Dissolve in a known volume of Mobile Phase A to obtain a suitable concentration for analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas for this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the percentage of this compound in the Atracurium Besylate sample.
Method Validation Parameters (Illustrative)
The analytical method should be validated according to ICH guidelines. The following table provides an example of the data that should be generated.
| Parameter | Typical Acceptance Criteria | Example Data (for illustration only) |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | To be defined based on the intended application | 0.1 - 10 µg/mL |
| LOD | Signal-to-noise ratio of 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Specificity | No interference from other components at the retention time of the analyte | Peak purity > 99% |
Visualizations
Metabolic Pathway of Atracurium Besylate
The following diagram illustrates the primary metabolic pathways of Atracurium Besylate, including the formation of this compound.
Caption: Metabolic pathways of Atracurium Besylate.
Experimental Workflow for Quantification
The diagram below outlines the key steps in the quantification of this compound using the reference standard.
Caption: HPLC quantification workflow.
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate assessment of Atracurium Besylate quality and for conducting reliable metabolic and pharmacokinetic studies. The provided HPLC protocol offers a starting point for the development of a robust analytical method. It is imperative that the method is fully validated within the user's laboratory to ensure its suitability for the intended purpose.
References
Application Notes and Protocols: In Vitro Assay Development for N-Desmethyl-transatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl-transatracurium Besylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1][2][3] Like its parent compounds, atracurium and cisatracurium, it is presumed to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, thereby inhibiting neuromuscular transmission.[4][5][6][7][8] The development of robust in vitro assays is crucial for characterizing the pharmacological profile of this compound, including its potency, selectivity, and mechanism of action. These application notes provide detailed protocols for key in vitro assays to evaluate the neuromuscular blocking activity of this compound.
The primary mechanism of action for this class of drugs is the competitive binding to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine.[4] This blockade of neuromuscular transmission results in skeletal muscle relaxation.[6][9] The action of these compounds can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[4][6]
A defining characteristic of atracurium and its isomers is their unique metabolism through Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, and ester hydrolysis by non-specific plasma esterases.[1][2][8][10] This organ-independent elimination pathway makes these compounds particularly useful in patients with renal or hepatic impairment.[8]
Key In Vitro Assays
Two fundamental in vitro assays are essential for the initial characterization of this compound:
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay: This assay determines the affinity of the test compound for the nAChR, providing a quantitative measure of its binding potential (Ki).
-
Functional Neuromuscular Junction Assay (Cell-Based): This assay assesses the functional consequence of receptor binding by measuring the compound's ability to inhibit acetylcholine-induced muscle cell contraction or ion flux, providing data on its potency (IC50 or EC50) and efficacy.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the muscle-type nAChR.
Experimental Workflow
Materials and Reagents
-
Membrane Preparation: Commercially available membrane preparations from cell lines expressing the muscle-type nAChR (e.g., TE671 cells) or isolated from tissues rich in these receptors (e.g., Torpedo electric organ).
-
Radioligand: A suitable high-affinity nAChR antagonist radioligand such as [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR antagonist (e.g., d-tubocurarine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid and Vials.
-
Liquid Scintillation Counter.
Experimental Protocol
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Test Compound: Assay buffer, radioligand, membrane preparation, and the corresponding dilution of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Example Receptor Binding Affinity Data for this compound
| Parameter | Value |
| Radioligand | [³H]-Epibatidine |
| Radioligand Kd | 0.5 nM |
| IC50 | 150 nM |
| Ki | 100 nM |
Functional Neuromuscular Junction Assay (Cell-Based) Protocol
This protocol describes a functional assay using a cell line that co-expresses the nAChR and a reporter system (e.g., a calcium-sensitive fluorescent dye) to measure the inhibitory effect of this compound on acetylcholine-induced cellular response.
Signaling Pathway
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing muscle-type nAChRs (e.g., TE671 or a CHO cell line stably expressing the receptor subunits).
-
Agonist: Acetylcholine (ACh) or another nAChR agonist like carbachol.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Dye: A calcium indicator dye such as Fluo-4 AM.
-
Fluorescence Plate Reader: With appropriate excitation and emission filters.
Experimental Protocol
-
Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (e.g., the EC80 of acetylcholine) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity over time to measure the agonist-induced calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, the concentration of the compound that inhibits 50% of the agonist-induced response.
-
Data Presentation
Table 2: Example Functional Potency Data for this compound
| Parameter | Value |
| Cell Line | TE671 |
| Agonist | Acetylcholine (EC80 concentration) |
| IC50 | 250 nM |
Summary of In Vitro Properties
The following table summarizes the expected in vitro pharmacological properties of this compound based on the described assays.
Table 3: Summary of In Vitro Pharmacological Profile
| Assay | Parameter | Example Value |
| nAChR Binding Assay | Ki | 100 nM |
| Functional Cell-Based Assay | IC50 | 250 nM |
Troubleshooting
-
High Non-specific Binding in Binding Assay:
-
Optimize the washing steps (increase volume or number of washes).
-
Consider using filters pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Reduce the concentration of the radioligand.
-
-
Low Signal-to-Noise Ratio in Functional Assay:
-
Optimize the cell seeding density.
-
Ensure complete removal of dye and uniform washing.
-
Optimize the agonist concentration to be in the EC50-EC80 range.
-
-
Poor Curve Fit:
-
Expand the range of compound concentrations tested.
-
Ensure accurate pipetting and serial dilutions.
-
Check for compound solubility issues at higher concentrations.
-
These protocols provide a foundational framework for the in vitro characterization of this compound. Further assays, such as selectivity profiling against other receptor types and in vitro metabolism studies, would be necessary for a complete pharmacological evaluation.
References
- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Cell-Based Assays of N-Desmethyl-trans-atracurium Besylate Activity
Introduction
N-desmethyl-trans-atracurium besylate is a metabolite and stereoisomer of atracurium besylate, a widely used non-depolarizing neuromuscular blocking agent.[1][2] Like its parent compound, it is presumed to act as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.[3][4] This antagonism prevents acetylcholine from binding to the receptor, thereby inhibiting muscle cell depolarization and contraction.[5][6] These application notes provide detailed protocols for two common cell-based functional assays—a membrane potential assay and a calcium flux assay—to characterize the antagonist activity of N-desmethyl-trans-atracurium besylate on the muscle-type nAChR.
The protocols are designed for researchers, scientists, and drug development professionals working to understand the potency and mechanism of action of neuromuscular blocking agents. The primary cell line recommended is the human rhabdomyosarcoma cell line TE671, which endogenously expresses the fetal muscle-type nAChR.[7][8] Alternatively, other host cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to express the subunits of the adult muscle-type nAChR (α1, β1, δ, ε), can be utilized.[5][9]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
N-desmethyl-trans-atracurium besylate, as a competitive antagonist, binds to the nAChR at the same site as the endogenous agonist, acetylcholine (ACh). However, its binding does not induce the conformational change necessary to open the ion channel.[10] This competitive binding reduces the number of receptors available for ACh to activate, thereby diminishing the end-plate potential and preventing the generation of a muscle action potential.
References
- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. droracle.ai [droracle.ai]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A muscle acetylcholine receptor is expressed in the human cerebellar medulloblastoma cell line TE671 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl-transatracurium Besylate in Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl-transatracurium Besylate is a metabolite of the non-depolarizing neuromuscular blocking agent, atracurium besylate. Understanding the pharmacological properties of this metabolite is crucial for a comprehensive assessment of the parent drug's safety and efficacy profile. Like atracurium, this compound is expected to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][2] This competitive antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting neuromuscular transmission and causing skeletal muscle relaxation.[1][2]
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to assess its potency, efficacy, and mechanism of action at the neuromuscular junction.
Mechanism of Action: Neuromuscular Blockade
This compound, as a non-depolarizing neuromuscular blocking agent, functions by competing with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on the nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[3][4] This reversible binding prevents the ion channel of the receptor from opening, thus inhibiting the depolarization of the motor endplate and subsequent muscle contraction.[3][4] The blockade can be overcome by increasing the concentration of ACh at the synapse, which can be achieved through the administration of acetylcholinesterase inhibitors.[5]
Quantitative Data
| Parameter | Atracurium Besylate | Cisatracurium Besylate | This compound |
| ED95 (in humans) | 0.2 mg/kg | 0.05 mg/kg | Data not available |
| ED50 (for LMA insertion) | Data not available | 26.5 µg/kg[6] | Data not available |
| Binding Affinity (Ki) for nAChR | Data not available | Data not available | Data not available |
| Onset of Action (at 2 x ED95) | 2.5 - 4.0 min[7] | 3 - 5 min[7] | Data not available |
| Duration of Action (at 2 x ED95) | 30 - 45 min[7] | 45 - 60 min | Data not available |
Experimental Protocols
In Vitro Assessment of Neuromuscular Blockade
This protocol describes the use of an isolated nerve-muscle preparation (e.g., rodent phrenic nerve-hemidiaphragm) to evaluate the potency and characteristics of this compound.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rodent (e.g., rat or mouse) in accordance with institutional guidelines.
-
Dissect and isolate the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in an organ bath containing physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Attach the central tendon of the diaphragm to an isometric force transducer to record muscle contractions.
-
Place the phrenic nerve in a stimulating electrode.
-
-
Data Acquisition:
-
Stimulate the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting isometric twitch contractions using a data acquisition system.
-
Allow the preparation to equilibrate until a stable baseline twitch height is achieved.
-
-
Compound Administration:
-
Prepare stock solutions of this compound in the physiological saline solution.
-
Add the compound to the organ bath in a cumulative manner, allowing the response to each concentration to reach a steady state before adding the next.
-
-
Data Analysis:
-
Measure the reduction in twitch height at each concentration of the test compound.
-
Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 (the concentration of the compound that produces 50% of the maximal inhibition) from the concentration-response curve using non-linear regression analysis.
-
In Vivo Assessment of Neuromuscular Blockade in Rodents
This protocol outlines a method for evaluating the neuromuscular blocking effects of this compound in an anesthetized rodent model.[8][9][10][11]
Experimental Workflow:
Methodology:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine), ensuring an adequate depth of anesthesia is maintained throughout the experiment.[12]
-
Monitor vital signs such as heart rate, respiratory rate, and body temperature.[12]
-
If necessary, cannulate the trachea and provide mechanical ventilation, as neuromuscular blocking agents will cause respiratory paralysis.[12]
-
Insert a cannula into a suitable blood vessel (e.g., tail vein or jugular vein) for drug administration.
-
-
Electrophysiological Monitoring:
-
Place a pair of stimulating needle electrodes subcutaneously along the path of the sciatic nerve.
-
Insert a pair of recording needle electrodes into the gastrocnemius muscle to record the compound muscle action potential (CMAP).
-
A ground electrode should be placed subcutaneously between the stimulating and recording electrodes.
-
-
Data Acquisition:
-
Deliver supramaximal nerve stimulation, typically in a train-of-four (TOF) pattern (four stimuli at 2 Hz).[12]
-
Record the baseline CMAP responses.
-
-
Compound Administration:
-
Administer this compound intravenously at various doses.
-
-
Data Analysis:
-
Monitor the depression of the twitch response (T1) and the fade in the TOF ratio (T4/T1).
-
Determine the dose-response relationship for the depression of T1 to calculate the ED50 (the dose required to produce a 50% reduction in the first twitch of the TOF).
-
Measure the time to onset of maximum block, the duration of the block (time from injection to recovery of T1 to 25% of baseline), and the recovery index (time from 25% to 75% recovery of T1).
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of this compound for the nAChR using a competitive radioligand binding assay.[13][14][15][16][17]
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a tissue rich in nAChRs, such as the electric organ of Torpedo californica or a cell line stably expressing a specific nAChR subtype.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine for high-affinity neuronal nAChRs or [125I]-α-bungarotoxin for muscle-type nAChRs).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known nAChR ligand like nicotine or d-tubocurarine).
-
-
Incubation and Filtration:
-
Incubate the reaction mixtures at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound at the neuromuscular junction. By employing these in vitro and in vivo methodologies, researchers can elucidate its potency, mechanism of action, and binding affinity, thereby contributing to a deeper understanding of its role as a metabolite of atracurium besylate and its potential clinical implications. The provided diagrams and structured protocols are intended to facilitate experimental design and execution for professionals in neuromuscular research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The median effective dose (ED50) of cis-Atracurium for laryngeal mask airway insertion during general Anaesthesia for patients undergoing urinary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Drugs Acting at the Neuromuscular Junction | Anesthesia Key [aneskey.com]
- 8. A simple method for the quantitative evaluation of neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo rat model for comparing selective blockade between sensory and motor nerve conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding affinities of anti-acetylcholine receptor autoantibodies in myasthenia gravis [inis.iaea.org]
- 15. Determination of anti-acetylcholine receptor antibodies in myasthenic patients by use of time-resolved fluorescence. — Immunology [immunology.ox.ac.uk]
- 16. Detection of Antibodies against the Acetylcholine Receptor in Patients with Myasthenia Gravis: A Comparison of Two Enzyme Immunoassays and a Fixed Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
improving resolution of N-Desmethyl-transatracurium Besylate in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC analysis of atracurium besylate, with a specific focus on improving the resolution of N-Desmethyl-transatracurium Besylate.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of atracurium besylate?
A1: The primary challenge is the complexity of the molecule itself. Atracurium besylate is a mixture of ten stereoisomers, and the drug product typically contains three main isomers in specific ratios: cis-cis, cis-trans, and trans-trans.[1][2] Ensuring adequate separation of these isomers while also resolving them from potential process impurities and degradation products, like this compound, is critical.
Q2: What are the common degradation products of atracurium besylate to be aware of during HPLC analysis?
A2: Common degradation products include laudanosine and monoquaternary acrylate of laudanosine besylate.[1] Laudanosine is an early-eluting peak, while the monoquaternary laudanosine besylate typically elutes after the main atracurium isomers.[1] It is crucial to have a stability-indicating method that can resolve these from the active pharmaceutical ingredient (API).
Q3: Where can I find a standard HPLC method for atracurium besylate analysis?
A3: The United States Pharmacopeia (USP) provides a detailed monograph for Atracurium Besylate that includes a validated HPLC method for assay and impurity determination.[3][4] This method often serves as a starting point for in-house method development and validation.
Q4: Why is the resolution of this compound important?
A4: this compound is a potential impurity or related substance. Regulatory guidelines require that all impurities are adequately monitored and controlled to ensure the safety and efficacy of the drug product. Poor resolution can lead to inaccurate quantification of this impurity, potentially masking a quality control issue.
Troubleshooting Guide: Improving Resolution of this compound
This guide addresses the specific issue of poor resolution between this compound and the main atracurium besylate isomer peaks.
Problem: Co-elution or Poor Resolution of this compound
Initial Assessment Workflow
Caption: Initial assessment workflow for troubleshooting poor peak resolution.
Method Optimization Strategies
If the HPLC system is performing correctly according to standard system suitability tests, but the resolution of this compound is still inadequate, the following method parameters can be adjusted.
1. Mobile Phase Modification
Changes to the mobile phase composition can significantly impact selectivity (α), a key factor in improving resolution.
-
Organic Modifier: If your current method uses acetonitrile, consider switching to methanol or using a ternary mixture of buffer, acetonitrile, and methanol. The different solvent properties can alter the interactions between the analytes and the stationary phase.
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the analytes, which can lead to changes in retention time and potentially improved separation. For atracurium and its related compounds, operating within a pH range of 3.0 to 3.5 is common.
-
Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention. An increase in buffer concentration can sometimes reduce peak tailing and improve resolution.
Logical Flow for Mobile Phase Optimization
Caption: Decision process for optimizing mobile phase to improve resolution.
2. Stationary Phase and Column Parameters
The choice of HPLC column is critical for achieving the desired separation.
-
Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a phenyl or a cyano phase. These phases offer different selectivities based on π-π interactions or dipole-dipole interactions, respectively.
-
Particle Size and Column Length: To increase column efficiency (N), which leads to sharper peaks and better resolution, you can:
-
Decrease the particle size of the stationary phase (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC).
-
Increase the column length (e.g., from 150 mm to 250 mm).
-
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially better resolution. However, be mindful of the stability of atracurium besylate at elevated temperatures.
Quantitative Impact of Parameter Adjustments on Resolution
| Parameter Adjusted | Effect on Resolution | Potential Trade-offs |
| ↓ Particle Size | ↑ Higher Efficiency (N), Better Resolution | ↑ Higher Backpressure |
| ↑ Column Length | ↑ Higher Efficiency (N), Better Resolution | ↑ Longer Run Times, Higher Backpressure |
| Change Stationary Phase | ↔ Alters Selectivity (α) | May require significant method redevelopment |
| ↔ Mobile Phase pH | ↔ Alters Selectivity (α) | Can affect peak shape and analyte stability |
| ↑ Temperature | ↑ May Improve Efficiency (N) | Potential for analyte degradation |
| ↓ Flow Rate | ↑ May Improve Resolution | ↑ Longer Run Times |
Experimental Protocols
Baseline USP Method for Atracurium Besylate
This protocol is a summary of a typical USP method and should be used as a starting point for optimization.
Chromatographic Conditions
| Parameter | Specification |
| Column | L1 packing (C18), 4.6 mm x 25 cm |
| Mobile Phase | Gradient of Solution A and Solution B |
| Solution A | Buffer, acetonitrile, and methanol (75:20:5) |
| Solution B | Buffer, methanol, and acetonitrile (50:30:20) |
| Buffer | Typically a phosphate buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Gradient Program Example
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 - 30 | 100 → 55 | 0 → 45 |
| 30 - 38 | 55 → 0 | 45 → 100 |
| 38 - 45 | 0 | 100 |
System Suitability
-
Resolution: The resolution between the trans-trans isomer and another specified peak should be not less than 12.0.[4]
-
Tailing Factor: The tailing factor for the main peaks should be within the acceptable range (typically not more than 2.0).
Troubleshooting Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis and troubleshooting.
References
Technical Support Center: Synthesis of N-Desmethyl-transatracurium Besylate
Welcome to the technical support center for the synthesis of N-Desmethyl-transatracurium Besylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is recognized as an impurity of Atracurium Besylate and its isomer, Cisatracurium Besylate. The primary challenges in its synthesis are analogous to those of its parent compounds and stem from its complex structure, which includes multiple chiral centers and a quaternary ammonium group. Key difficulties include:
-
Stereochemical Control: Achieving the desired trans configuration at the isoquinolinium rings is a significant hurdle.
-
Selective N-demethylation: The synthesis requires the presence of one methyl group on one of the nitrogen atoms while the other remains unmethylated, or a selective demethylation of a di-methylated precursor.
-
Product Stability: Like atracurium, the molecule is susceptible to degradation, particularly Hofmann elimination, under basic conditions or at elevated temperatures.
Q2: What are the potential synthetic routes to this compound?
While a definitive, published route is not widely available, two logical approaches can be considered:
-
Controlled Quaternization: This would involve the synthesis of a precursor molecule that already contains one tertiary amine and one secondary amine. The tertiary amine could then be selectively quaternized. This approach presents challenges in differentiating the reactivity of the two nitrogen atoms.
-
Selective Demethylation: A more plausible route may involve the synthesis of the parent compound, trans-atracurium besylate, followed by a selective N-demethylation of one of the quaternary ammonium groups. Various methods for N-demethylation of quaternary ammonium salts have been described in the literature, often involving nucleophilic attack on one of the N-methyl groups.
Q3: What are the critical parameters to control during the synthesis?
-
Temperature: Low temperatures are often necessary to minimize side reactions and degradation.
-
pH: Maintaining a slightly acidic pH is crucial to prevent Hofmann elimination.
-
Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and complicate purification.
-
Choice of Solvents and Reagents: The selection of appropriate solvents and reagents is critical for controlling reaction kinetics and minimizing side-product formation.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of Product | - Maintain a pH between 3.0 and 4.0 during workup and purification. - Avoid high temperatures; perform reactions at or below room temperature if possible. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - Consider extending the reaction time or slightly increasing the temperature if degradation is not a concern. |
| Side Reactions | - Use high-purity starting materials and reagents. - Optimize the stoichiometry of the reactants. |
| Loss during Purification | - Employ purification techniques suitable for ionic compounds, such as preparative HPLC or ion-exchange chromatography. - Minimize the number of purification steps. |
Issue 2: High Levels of Impurities
| Potential Impurity | Source | Mitigation Strategy |
| Diastereomeric Impurities | Incomplete stereochemical control during the synthesis. | Optimize the chiral resolution or asymmetric synthesis steps. Recrystallization may be effective for separating diastereomers. |
| Over-methylated/demethylated Species | Lack of selectivity in the quaternization or demethylation step. | Screen different quaternizing or demethylating agents and optimize reaction conditions (temperature, time, stoichiometry). |
| Hofmann Elimination Products | Exposure to basic conditions or high temperatures. | Maintain acidic pH and low temperatures throughout the process. |
| Starting Materials and Reagents | Carry-over from previous steps. | Ensure high purity of all starting materials and reagents. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, a conceptual workflow can be derived from the synthesis of related compounds like Cisatracurium Besylate.
Conceptual Experimental Workflow: Selective Demethylation Approach
-
Synthesis of trans-Atracurium Besylate: Prepare the trans isomer of atracurium besylate following established literature procedures. This typically involves the condensation of (R)- and (S)-tetrahydropapaverine with a linking agent, followed by quaternization with methyl benzenesulfonate.
-
Selective N-Demethylation:
-
Dissolve trans-atracurium besylate in a suitable aprotic solvent.
-
Introduce a demethylating agent. The choice of agent is critical and may include nucleophiles such as thiolates or specific amines.
-
Control the reaction stoichiometry and conditions (e.g., temperature, reaction time) to favor mono-demethylation.
-
-
Purification:
-
Quench the reaction and remove the demethylating agent and its byproducts.
-
Purify the crude product using preparative reverse-phase HPLC, which is well-suited for separating ionic compounds and closely related impurities.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
preventing N-Desmethyl-transatracurium Besylate formation in atracurium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atracurium besylate. The focus is on preventing the formation of the process-related impurity, N-Desmethyl-transatracurium Besylate, and ensuring the overall stability of the drug substance.
Troubleshooting Guides
Issue: Detection of this compound in Atracurium Batches
Question: We have detected this compound in our synthesized batches of atracurium besylate. What is the likely cause and how can we prevent its formation?
Answer:
This compound is primarily a process-related impurity that arises from the incomplete methylation of the precursor tertiary amine during the quaternization step of atracurium synthesis. Its presence indicates a suboptimal synthesis or purification process.
Troubleshooting Steps:
-
Optimize the Quaternization Reaction:
-
Molar Ratio of Methylating Agent: Ensure a sufficient molar excess of the methylating agent (e.g., methyl benzenesulfonate) is used to drive the reaction to completion and ensure both quaternary centers are formed.
-
Reaction Time and Temperature: The reaction kinetics should be well-understood. Inadequate reaction time or suboptimal temperature can lead to incomplete methylation. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the point of complete conversion.
-
Solvent and Base: The choice of solvent and the presence of a suitable base can influence the reaction rate and yield. An appropriate solvent system should be selected to ensure all reactants are in solution and the reaction proceeds efficiently.
-
-
Enhance Purification Processes:
-
Recrystallization: Employ multiple recrystallization steps with appropriate solvent systems to effectively remove unreacted starting materials and mono-quaternary impurities like this compound.
-
Chromatography: For high-purity requirements, column chromatography can be a valuable tool to separate atracurium from closely related impurities.
-
-
Implement Robust Analytical Monitoring:
-
Utilize a validated, stability-indicating HPLC or LC-MS method capable of resolving atracurium from this compound and other potential impurities. This is crucial for both in-process control and final product release testing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of atracurium besylate?
A1: Atracurium besylate has two main degradation pathways:
-
Hofmann Elimination: A non-enzymatic chemical process that is pH and temperature-dependent. It is accelerated in alkaline conditions and at higher temperatures.[1][2]
-
Ester Hydrolysis: Catalyzed by non-specific esterases.[2]
Laudanosine is a major degradation product of Hofmann elimination.
Q2: What are the optimal storage conditions to ensure the stability of atracurium besylate?
A2: To minimize degradation, atracurium besylate should be stored under the following conditions:
-
Temperature: Refrigerated at 2°C to 8°C (36°F to 46°F).[3] Rate of potency loss increases significantly at room temperature.[3]
-
pH: The injection is formulated at an acidic pH of 3.00 to 3.65 to ensure stability.[3] Atracurium is unstable in alkaline solutions.
-
Light: Protect from light.
Q3: Can this compound form as a degradation product during storage?
A3: While this compound is primarily considered a process-related impurity, degradation pathways other than Hofmann elimination and ester hydrolysis could theoretically lead to N-demethylation under harsh stress conditions (e.g., strong oxidizing agents, high-intensity photolytic stress). However, the predominant degradation products observed under typical stability and forced degradation studies are related to Hofmann elimination and ester hydrolysis.
Q4: What are the acceptable limits for impurities in atracurium besylate according to the USP?
A4: The United States Pharmacopeia (USP) sets the following limits for impurities in atracurium besylate:
-
Any individual impurity: Not more than 1.5%
-
Total impurities: Not more than 3.5%[4]
Data Presentation
Table 1: Impact of Temperature on Atracurium Besylate Potency
| Storage Temperature | Approximate Rate of Potency Loss | Reference |
| 5°C (Refrigerated) | ~6% per year | [3] |
| 25°C (Room Temperature) | ~5% per month | [3] |
Table 2: Pharmacopeial Limits for Impurities in Atracurium Besylate (USP)
| Impurity Specification | Limit | Reference |
| Any Individual Impurity | Not more than 1.5% | [4] |
| Total Impurities | Not more than 3.5% | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Atracurium Besylate and its Impurities
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.
-
Objective: To separate and quantify atracurium besylate from its process-related impurities (including this compound) and degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1 M ammonium acetate buffer, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20% B
-
10-30 min: 20% to 60% B
-
30-35 min: 60% B
-
35-40 min: 60% to 20% B
-
40-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the atracurium besylate sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm nylon filter before injection.
-
-
System Suitability:
-
Inject a system suitability solution containing atracurium besylate and known impurities.
-
The resolution between atracurium and the closest eluting impurity should be > 2.0.
-
The tailing factor for the atracurium peak should be < 2.0.
-
The relative standard deviation for replicate injections should be < 2.0%.
-
Protocol 2: Forced Degradation Study of Atracurium Besylate
-
Objective: To assess the stability of atracurium besylate under various stress conditions and identify potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 25°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at 25°C for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light (ICH guidelines) for a specified duration.
-
-
Procedure:
-
Prepare a stock solution of atracurium besylate (1 mg/mL) in an appropriate solvent (e.g., water or a suitable buffer).
-
For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio.
-
Incubate the samples for the specified time and temperature.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.
-
Mandatory Visualizations
Caption: Atracurium synthesis pathway and the formation of this compound.
Caption: Primary degradation pathways of atracurium besylate.
Caption: Troubleshooting workflow for addressing impurities in atracurium besylate.
References
Optimizing Storage for N-Desmethyl-transatracurium Besylate: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with N-Desmethyl-transatracurium Besylate, ensuring its stability is paramount for reliable experimental outcomes. This guide provides detailed information on optimal storage conditions, troubleshooting for degradation issues, and answers to frequently asked questions. While specific stability data for this compound is limited, the following recommendations are based on the well-documented storage and handling protocols for the closely related parent compound, Atracurium Besylate, and its isomers.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results | Degradation due to improper storage temperature. | Verify that the compound has been consistently stored at the recommended refrigerated temperature (2°C to 8°C). If exposed to room temperature for an extended period, the material may have degraded. At 25°C (77°F), Atracurium Besylate loses potency at a rate of approximately 5% per month[1]. |
| Presence of unknown peaks in chromatogram | Chemical degradation. | The primary degradation pathways for atracurium compounds are Hofmann elimination and ester hydrolysis. Laudanosine is a major degradation product[2]. Ensure the pH of any solutions is acidic, as stability is greatest around pH 2.5[3]. Avoid alkaline conditions which can inactivate the compound[3]. |
| Visible particulates or discoloration | Precipitation or degradation. | Do not use the material. This may indicate significant degradation or precipitation of a free acid, especially if mixed with alkaline solutions[3]. The solution should be clear and colorless[1]. |
| Inconsistent experimental results | Inconsistent storage or handling. | Ensure all aliquots of the compound are stored under identical conditions. Protect from light and do not freeze[4][5]. Upon removal from refrigeration, use within 14 days, even if re-refrigerated[1][4]. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Based on data for Atracurium Besylate, long-term storage at refrigerated temperatures of 2°C to 8°C (36°F to 46°F) is recommended to preserve potency[1][4][5]. The compound should also be protected from light[4][5].
Q2: Can I store this compound at room temperature?
A2: Room temperature storage is not recommended for long periods. Atracurium Besylate injection loses potency at a rate of approximately 5% per month at 25°C (77°F)[1]. If removed from refrigeration, it should be used within 14 days[1][4]. One study indicated that intact containers retained 92% of their concentration after 3 months at 20°C[3].
Q3: Is it acceptable to freeze this compound?
A3: No, freezing should be avoided. The product information for Atracurium Besylate explicitly states "DO NOT FREEZE"[4][5].
Q4: How does pH affect the stability of this compound?
A4: The stability of atracurium compounds is highly pH-dependent. Maximum stability in aqueous solutions is observed at an acidic pH of approximately 2.5 to 3.65[1][3]. The compound is unstable in the presence of both acids and bases[3]. Mixing with alkaline solutions can lead to inactivation[3].
Q5: What are the known degradation products?
A5: The primary degradation pathways are Hofmann elimination and ester hydrolysis. A major and potentially toxic degradation product and metabolite is Laudanosine (LDS)[2].
Quantitative Data Summary
The following table summarizes the stability of Atracurium Besylate under various conditions, which can be used as a proxy for this compound.
| Storage Condition | Temperature | Potency Loss / Stability | Citation |
| Refrigerated | 5°C | ~6% per year | [1] |
| Refrigerated | 2°C to 8°C | Recommended for preserving potency | [4][5] |
| Room Temperature | 25°C (77°F) | ~5% per month | [1] |
| Room Temperature | 20°C | 92% concentration retained after 3 months | [3] |
| Room Temperature (Post-Refrigeration) | 25°C/77°F | Use within 14 days | [1][4] |
| Elevated Temperature | 40°C | 15% loss in 21 days (in plastic syringes) | [3] |
Experimental Protocols
Stability Indicating HPLC-UV Method
A common method for assessing the stability of atracurium compounds is High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of an appropriate buffer and organic solvent like acetonitrile)
-
Reference standards for this compound and potential degradation products (e.g., Laudanosine)
-
Diluent (e.g., acidic buffer to match the pH of maximum stability)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
Standard Preparation: Prepare a series of standard solutions of the reference compound and potential degradation products at known concentrations.
-
Chromatographic Conditions:
-
Set the HPLC column to the appropriate temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Set the UV detector to a wavelength that allows for the detection of the parent compound and its degradation products.
-
-
Injection and Analysis:
-
Inject a defined volume of the sample and standard solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of the reference standards.
-
Calculate the concentration of the parent compound and the amount of degradation products by comparing the peak areas with the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Troubleshooting workflow for storage and handling issues.
Caption: Simplified degradation pathways of atracurium compounds.
References
overcoming solubility issues with N-Desmethyl-transatracurium Besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-Desmethyl-transatracurium Besylate.
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired solvent.
Initial Steps:
-
Verify the Compound's Identity and Purity: Ensure the material is this compound and check the certificate of analysis for purity. Impurities can sometimes affect solubility.
Troubleshooting Workflow:
The following workflow can help systematically address solubility issues.
Caption: A workflow for troubleshooting solubility issues with pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: While specific data for this compound is limited, based on its structural similarity to atracurium besylate, the following solvents are recommended as starting points:
-
Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are likely to be effective. For atracurium besylate, solubility is approximately 30 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[1]
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.2 can be used. The solubility of atracurium besylate in PBS (pH 7.2) is approximately 10 mg/mL.[1] It is important to note that aqueous solutions of atracurium besylate are not recommended for storage for more than one day.[1]
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A2: This is a common issue when diluting a stock solution from an organic solvent into an aqueous buffer. Here are some strategies to overcome this:
-
Decrease the Stock Solution Concentration: A lower concentration of the organic stock solution may prevent precipitation upon dilution.
-
Use a Co-solvent System: Prepare your final solution with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) if your experimental system can tolerate it.
-
Optimize the Dilution Method: Add the aqueous buffer to the organic stock solution slowly while vortexing to allow for gradual mixing.
Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?
A3: Yes, pH adjustment can be a viable strategy. For besylate salts of compounds, altering the pH can significantly impact solubility. Since atracurium has an unusual intrinsic Hofmann elimination that is increased by an alkaline environment, it is typically stored at an acidic pH of 3.3.[3] Experimenting with pH in a controlled manner is advisable.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol, or DMF) to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be attempted.
-
Visually inspect the solution to ensure there are no visible particles before use.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (concentration) as a function of pH.
Data Summary
While specific quantitative data for this compound is not available in the searched literature, the following table summarizes the solubility of the closely related compound, atracurium besylate, and can be used as a reference.
| Solvent | Approximate Solubility of Atracurium Besylate |
| DMSO | ~30 mg/mL[1][2] |
| DMF | ~30 mg/mL[1][2] |
| Ethanol | ~10 mg/mL[1][2] |
| PBS (pH 7.2) | ~10 mg/mL[1] |
| Water | 27 mg/mL[4] |
Chemical Relationship Diagram
The structural difference between atracurium and its N-desmethyl analog is the absence of a methyl group on one of the nitrogen atoms. This seemingly minor change can influence the molecule's polarity and, consequently, its solubility.
Caption: The chemical relationship between atracurium and N-Desmethyl-transatracurium.
References
contamination issues in N-Desmethyl-transatracurium Besylate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl-transatracurium Besylate samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in atracurium besylate samples?
This compound is recognized as an impurity and a degradation product of atracurium besylate, a neuromuscular blocking agent. Its presence in atracurium besylate samples is a critical quality attribute to monitor as it can impact the safety and efficacy of the drug product. Regulatory guidelines require the identification and control of such impurities.
Q2: What are the primary degradation pathways that can lead to the formation of this compound and other impurities?
The main degradation pathways for atracurium besylate, which can lead to the formation of this compound and other related substances, are Hofmann elimination and ester hydrolysis.[1] Hofmann elimination is a chemical reaction that occurs at physiological pH and temperature, while ester hydrolysis is the cleavage of ester bonds, which can be catalyzed by acids or bases.
Q3: What are the recommended storage conditions to minimize the formation of this compound?
To minimize degradation, atracurium besylate and its preparations should be stored at refrigerated temperatures (2°C to 8°C) and protected from light. Atracurium besylate is sensitive to pH and temperature, with degradation increasing at higher pH and temperatures.
Q4: What analytical techniques are most suitable for detecting and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the separation and quantification of atracurium besylate and its related impurities, including this compound.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the identification and structural elucidation of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram. | Sample degradation due to improper handling or storage. | Ensure samples are stored at the recommended refrigerated temperature and protected from light. Prepare solutions fresh before analysis. |
| Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank injection to check for system contamination. | |
| Presence of process-related impurities from synthesis. | Review the synthesis pathway of the atracurium besylate batch to identify potential byproducts. Use a well-validated analytical method with sufficient resolution to separate all known impurities. | |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. | The pH of the mobile phase is critical for the analysis of atracurium and its impurities. Optimize the mobile phase pH to ensure sharp, symmetrical peaks. A pH around 3 is often a good starting point. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column with a new one of the same type. | |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. | |
| System pressure fluctuations. | Check for leaks in the HPLC system. Ensure the pump is functioning correctly. | |
| Difficulty in quantifying low levels of this compound. | Insufficient method sensitivity. | Optimize the UV detection wavelength (typically around 280 nm for atracurium and its impurities).[2] |
| Use a more sensitive detector, such as a mass spectrometer (LC-MS). | ||
| Increase the injection volume if it does not compromise peak shape. | ||
| Matrix effects from the sample. | Employ appropriate sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general methodology for the analysis of this compound as an impurity in atracurium besylate. Method validation and optimization are crucial for specific sample matrices.
Objective: To separate and quantify this compound and other related substances in an atracurium besylate sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Atracurium Besylate reference standard and sample
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 50 mM potassium phosphate monobasic in water) and adjust the pH to approximately 3.0 with orthophosphoric acid.
-
The mobile phase is typically a gradient mixture of the buffer and an organic solvent like acetonitrile or a mixture of acetonitrile and methanol. A common starting gradient could be:
-
Time 0 min: 80% Buffer, 20% Organic
-
Time 20 min: 40% Buffer, 60% Organic
-
Time 25 min: 40% Buffer, 60% Organic
-
Time 30 min: 80% Buffer, 20% Organic
-
-
Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standards and the sample in a suitable diluent (e.g., a mixture of mobile phase components).
-
The concentration should be within the linear range of the method.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the reference standards.
-
Quantify the amount of this compound and other impurities using the peak area and the response factor of the reference standard.
-
Quantitative Data Summary (Illustrative)
The following table presents illustrative data that might be obtained from a method validation study for the quantification of this compound. Actual values will vary depending on the specific method and instrumentation.
| Parameter | This compound |
| Retention Time (min) | ~15-20 (relative to Atracurium) |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.1 |
| Recovery (%) | 98 - 102 |
| Relative Standard Deviation (RSD) (%) | < 2.0 |
Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions to understand its stability and identify potential degradation products.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).
-
Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples using the validated HPLC or LC-MS method to identify and quantify the degradation products.
Visualizations
Degradation Pathway of Atracurium Besylate
The following diagram illustrates the primary degradation pathways of atracurium besylate, which can lead to the formation of impurities like this compound.
Caption: Degradation pathways of Atracurium Besylate.
Experimental Workflow for Impurity Analysis
This workflow outlines the key steps in the analysis of this compound contamination.
References
Technical Support Center: Refining Purification Protocols for N-Desmethyl-transatracurium Besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for N-Desmethyl-transatracurium Besylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: this compound is itself considered an impurity in the synthesis of Cisatracurium Besylate.[1][2] Common impurities in related compounds like atracurium and cisatracurium besylate, which may also be relevant, include stereoisomers, degradation products, and residual solvents. For instance, in the synthesis of atracurium besylate, residual methyl benzenesulfonate is a noted impurity that requires specific purification steps to remove.[3]
Q2: What are the key challenges in the purification of this compound?
A2: Based on challenges encountered with similar compounds like atracurium besylate, key difficulties can include:
-
Instability: Atracurium besylate is known to be thermally labile and unstable in solution, which can complicate purification processes.[3]
-
Deliquescence: The compound may readily absorb moisture from the air, making handling and drying critical.[3]
-
Separation of Stereoisomers: Achieving high isomeric purity can be challenging due to the presence of multiple chiral centers.[4]
-
Removal of Toxic Solvents: Ensuring the final product is free from residual toxic solvents used during synthesis and purification is a critical safety and regulatory concern.[3]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of atracurium and cisatracurium besylate and would be the primary technique for this compound.[3][4] It is effective for separating and quantifying the main compound and its impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | Optimize the pH of the aqueous solution before extraction. For the related atracurium besylate, an acidic pH of 3-4 is used.[3] Ensure the appropriate solvent and number of extractions are used to maximize recovery. |
| Precipitation/Crystallization Issues | Experiment with different solvent/anti-solvent systems. For atracurium besylate, mixtures like ethyl acetate:n-hexane are used.[3] Seeding the solution with a small amount of pure product might induce crystallization. |
| Degradation of the Compound | Given the instability of related compounds, minimize exposure to high temperatures and prolonged processing times.[3] Perform purification steps at controlled, cool temperatures where possible. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient Removal of Residual Solvents | Employ a two-phase extraction method specifically designed to remove solvent impurities like methyl benzenesulfonate.[3] Consider slurrying the final product in a solvent in which the desired compound is sparingly soluble to wash away impurities.[5] |
| Presence of Stereoisomers | Recrystallization is a powerful technique for improving isomeric purity.[4] Chiral chromatography may be necessary for analytical or small-scale separations. |
| Incomplete Reaction or Side Reactions | Re-evaluate the synthetic route to minimize the formation of impurities from the outset. |
Experimental Protocols
Note: The following are example protocols adapted from methods used for atracurium besylate and should be optimized for this compound.
Protocol 1: Two-Phase Extraction for Removal of Methyl Benzenesulfonate [3]
-
Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile) and water.
-
Adjust the pH of the solution to 3-4 with benzenesulfonic acid.
-
Perform an initial extraction with a nonpolar solvent like toluene or n-hexane to remove nonpolar impurities. Discard the organic phase.
-
Conduct a second extraction with a mixed solvent system (e.g., ethyl acetate:n-hexane, 5:1) and again discard the organic phase.
-
Extract the desired compound from the aqueous phase using a more polar organic solvent such as dichloromethane or chloroform (perform multiple extractions).
-
Combine the dichloromethane/chloroform extracts.
-
Dry the combined organic extracts over a drying agent like magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Precipitate the pure product by adding an anti-solvent (e.g., ether or an ethyl acetate:n-hexane mixture).
-
Filter the precipitate and dry under vacuum.
Data Presentation
Table 1: Example Purity and Yield Data for a Related Compound (Cisatracurium Besylate Synthesis) [4]
| Step | Product | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess / Diastereomeric Excess |
| Asymmetric Transfer Hydrogenation | R-tetrahydropapaverine | 77.0 | 99.45 | 99.67% ee |
| N-methylation & Recrystallization | (R-cis)-intermediate | 41.6 | 99.08 | 100% de |
| Final Product (without chromatography) | Cisatracurium Besylate | - | 98.71 | - |
Visualization
Caption: Troubleshooting workflow for purification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GSRS [precision.fda.gov]
- 3. CN101337935A - Method for purifying atracurium besylate by two-phase extraction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20130041154A1 - Process for producing cisatracurium and associated intermediates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Atracurium Besylate and its N-Desmethyl Metabolite
In the field of neuromuscular blocking agents, atracurium besylate is a well-established and widely utilized compound. Its unique metabolism, independent of renal and hepatic function, has made it a cornerstone in anesthesia for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures. This guide provides a detailed comparison of the neuromuscular blocking activity of atracurium besylate and its derivative, N-Desmethyl-transatracurium Besylate, aimed at researchers, scientists, and drug development professionals.
While extensive data exists for atracurium besylate, it is important to note that this compound is primarily recognized as an impurity and metabolite of atracurium. As such, direct comparative studies on its neuromuscular blocking activity are not available in publicly accessible scientific literature. This guide will therefore present the established data for atracurium besylate and provide a scientifically inferred comparison for its N-desmethyl counterpart.
Mechanism of Action
Both atracurium besylate and, presumably, its N-desmethyl metabolite, act as non-depolarizing neuromuscular blocking agents.[1][2] They competitively antagonize nicotinic acetylcholine receptors at the motor end-plate of the neuromuscular junction.[3] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation. The blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
dot
Mechanism of competitive neuromuscular blockade.
Pharmacokinetics and Metabolism
Atracurium besylate is renowned for its unique metabolism, which involves two primary pathways independent of liver and kidney function: Hofmann elimination and ester hydrolysis.[2][4]
-
Hofmann Elimination: This is a spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature.
-
Ester Hydrolysis: This process is catalyzed by non-specific plasma esterases.
This dual-pathway metabolism results in a relatively short duration of action and predictable recovery, which is largely unaffected by patient's renal or hepatic function.[5] The primary metabolites of atracurium include laudanosine and a quaternary alcohol.[5]
N-Desmethyl-transatracurium is a demethylated metabolite of atracurium. The process of N-demethylation typically occurs in the liver, suggesting that unlike the parent compound, the formation of this metabolite may be dependent on hepatic function to some extent. The "trans" designation in its name refers to the stereochemistry of the molecule. It is important to note that atracurium itself is a mixture of ten stereoisomers.
dot
Metabolic pathways of atracurium besylate.
Comparative Activity Data
The following table summarizes the key pharmacodynamic parameters for atracurium besylate. Due to the lack of available data for this compound, its corresponding fields are marked as "Not Available."
| Parameter | Atracurium Besylate | This compound |
| Potency (ED95) | ~0.2 mg/kg | Not Available |
| Onset of Action (at 2x ED95) | 2-2.5 minutes for intubation | Not Available |
| Duration of Action (clinically effective block) | 20-35 minutes | Not Available |
| Recovery Index (25-75%) | 10-15 minutes | Not Available |
| Histamine Release | Dose-dependent; can occur at higher doses | Not Available |
Experimental Protocols
The determination of the neuromuscular blocking activity of agents like atracurium besylate typically involves in vivo studies in animal models and clinical trials in humans. A standard experimental protocol to assess these properties is outlined below.
Objective: To determine and compare the potency, onset, duration, and recovery characteristics of a neuromuscular blocking agent.
Methodology:
-
Animal Model/Human Subjects: Studies are often initially conducted in animal models (e.g., cats, monkeys) before proceeding to human clinical trials.
-
Anesthesia: Subjects are anesthetized to ensure unconsciousness and analgesia.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated, and the evoked twitch response of the adductor pollicis muscle is measured. This is commonly done using a technique called train-of-four (TOF) stimulation.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously at varying doses.
-
Data Collection:
-
Potency (ED95): The dose required to produce a 95% suppression of the twitch response is determined.
-
Onset of Action: The time from drug administration to maximum twitch suppression is recorded.
-
Duration of Action: The time from drug administration until the twitch response recovers to 25% of its baseline value is measured.
-
Recovery Index: The time taken for the twitch response to recover from 25% to 75% of baseline is recorded.
-
-
Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored to assess for hemodynamic side effects, such as those caused by histamine release.
dot
Workflow for assessing neuromuscular blocking agents.
Conclusion
Atracurium besylate remains a clinically significant neuromuscular blocking agent due to its predictable, organ-independent metabolism and intermediate duration of action. This compound, identified as a metabolite and impurity of atracurium, has not been the subject of dedicated clinical or preclinical studies to evaluate its neuromuscular blocking activity. Based on its structural similarity, it is plausible that it possesses some degree of neuromuscular blocking effect, though its potency, onset, and duration of action remain uncharacterized. The potential for altered pharmacokinetics due to a presumed reliance on hepatic N-demethylation for its formation warrants further investigation if this compound were to be considered for any therapeutic application. For now, its primary relevance is in the context of being a related substance in the manufacturing and metabolism of atracurium besylate.
References
- 1. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and neuromuscular blocking effects of atracurium besylate and two of its metabolites in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Desmethyl-transatracurium Besylate and Other Impurities in Atracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Desmethyl-transatracurium Besylate and other impurities associated with the neuromuscular blocking agent Atracurium Besylate. The information presented is intended to support research, quality control, and drug development activities by offering a detailed overview of the chemical properties, analytical methodologies for detection, and potential implications of these impurities.
Introduction to Atracurium Besylate and Its Impurities
Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1][2] Its action is mediated by competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate.[3] A key feature of atracurium is its metabolism through Hofmann elimination, a non-enzymatic process, and ester hydrolysis, making its clearance independent of renal and hepatic function.[2][4]
However, the synthesis and degradation of Atracurium Besylate can lead to the formation of various impurities. These can be categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form during storage or administration.[2] Understanding and controlling these impurities is critical to ensure the safety and efficacy of the drug product. This compound is one such process-related impurity.[5][6][7] Other significant impurities include geometric isomers, degradation products like Laudanosine, and various mono-quaternary compounds.[8][9]
Chemical and Physical Data of this compound and Other Impurities
The following table summarizes the key chemical and physical data for this compound and a selection of other known impurities of Atracurium Besylate. This information is crucial for the identification and quantification of these compounds in analytical testing.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | 2024603-92-5 | C58H74N2O15S | 1071.28 | Process-Related |
| Atracurium Besylate - Impurity A | NA | C52H69IN2O12 | 1041.01 | Process-Related |
| Atracurium Besylate - Impurity B | 64228-77-9 | C51H66N2O12 | 899.08 | Process-Related |
| Atracurium Besylate - Impurity C (trans-Monoacrylate) | 155913-31-8 | C38H49NO11S | 727.86 | Degradation |
| Atracurium Besylate - Impurity E (Besylate Salt) | NA | C30H37NO9S | 587.68 | Process-Related |
| Laudanosine | 24948-17-2 | C21H27NO4 | 357.45 | Degradation |
Experimental Protocols for Impurity Analysis
The primary analytical technique for the identification and quantification of Atracurium Besylate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[10][11]
General HPLC Method for Impurity Profiling
This protocol outlines a general method for the analysis of Atracurium Besylate and its impurities, based on common practices in the pharmaceutical industry.[1][12]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm.[1]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Atracurium Besylate sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.[1]
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the sample at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Exposing the sample to UV light.
After exposure to the stress conditions for a defined period, the samples are neutralized (if necessary) and analyzed by the validated HPLC method to identify and quantify the degradation products formed.
Comparative Performance and Stability
Direct comparative experimental data for the performance and stability of this compound against other impurities is not extensively available in the public domain. However, general principles of impurity analysis and the known degradation pathways of Atracurium Besylate allow for an informed comparison.
Process-Related Impurities vs. Degradation Products:
-
Process-related impurities , such as this compound, are typically controlled during the synthesis and purification of the drug substance. Their presence and limits are defined by the manufacturing process validation.
-
Degradation products , like Laudanosine and monoacrylates, form over time due to the inherent instability of the Atracurium Besylate molecule.[9] Their levels are monitored through stability studies under various conditions (temperature, pH, light) to establish the drug's shelf-life and storage conditions.[13]
Key Degradation Pathways:
Atracurium Besylate primarily degrades via two pathways:
-
Hofmann Elimination: A non-enzymatic chemical degradation that is pH and temperature-dependent. This pathway is a major route of elimination in vivo.[2]
-
Ester Hydrolysis: An enzymatic or chemical breakdown of the ester linkages in the molecule.[4]
Laudanosine is a major and well-studied degradation product resulting from Hofmann elimination.[4] It is known to be pharmacologically active, with potential central nervous system stimulant effects.[4] The pharmacological and toxicological profiles of most other impurities, including this compound, are not well-characterized in publicly available literature.
Visualizations
Signaling Pathway of Atracurium at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of Atracurium Besylate at the neuromuscular junction.
Caption: Mechanism of Atracurium at the neuromuscular junction.
Experimental Workflow for Impurity Analysis
This diagram outlines the general workflow for the analysis of impurities in Atracurium Besylate.
Caption: General workflow for HPLC-based impurity analysis.
Logical Relationship of Atracurium and Its Impurities
This diagram illustrates the relationship between the active pharmaceutical ingredient (Atracurium Besylate) and its various types of impurities.
Caption: Classification of Atracurium Besylate impurities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. veeprho.com [veeprho.com]
- 3. Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [br.simsonpharma.com]
- 6. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Validating Analytical Methods for N-Desmethyl-transatracurium Besylate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and potency of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methods for the validation of N-Desmethyl-transatracurium Besylate, a potential impurity or related substance of the neuromuscular blocking agent, atracurium besylate. The following sections detail experimental protocols and present comparative data to aid in the selection of a suitable analytical strategy.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for the analysis of atracurium besylate and its related compounds.[1] These methods offer high resolution and sensitivity for separating and quantifying impurities. A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products and other impurities.[2]
Representative HPLC/UPLC Method
A robust analytical method for this compound can be adapted from established methods for atracurium besylate and its impurities. A gradient reversed-phase HPLC or UPLC method is typically employed for optimal separation.
Chromatographic Conditions:
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.075 M Potassium Dihydrogen Phosphate (pH 3.1)[4] | 0.1% Aqueous Phosphoric Acid[3] |
| Mobile Phase B | Acetonitrile/Methanol mixture[5] | Acetonitrile[3] |
| Gradient | Time-based gradient elution | Time-based gradient elution |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min[3] |
| Detection | UV at 280 nm[5] | UV at 280 nm[1] |
| Injection Volume | 20 µL | 1 µL[3] |
Method Validation Parameters
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria | Representative Data (Hypothetical) |
| Specificity | The analyte peak should be well-resolved from other components. | Peak purity of this compound > 99% |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a concentration range of 1-10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Method is robust to minor changes in pH (±0.2) and mobile phase composition (±2%) |
Alternative Method: Thin-Layer Chromatography (TLC) - Densitometry
For a less complex and more cost-effective approach, Thin-Layer Chromatography (TLC) coupled with densitometry can be employed. While not as high-resolution as HPLC/UPLC, it can be a suitable alternative for certain applications.[5]
Representative TLC-Densitometry Method
A comparative study has shown the feasibility of using TLC-densitometry for the determination of atracurium besylate in the presence of its degradant, laudanosine.[5] A similar approach could be developed for this compound.
Chromatographic Conditions:
| Parameter | Details |
| Stationary Phase | Silica gel plates[5] |
| Mobile Phase | Methanol: Ethyl Acetate (3:7, v/v)[5] |
| Detection | Densitometric measurement at 282 nm[5] |
Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Data (from literature for similar compounds)[5] |
| Linearity (R²) | ≥ 0.99 | 0.998 over a concentration range of 2-18 µ g/spot |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 100.8% |
| Precision (% RSD) | Repeatability: ≤ 3.0%Intermediate Precision: ≤ 3.0% | Repeatability: 1.2%Intermediate Precision: 1.8% |
Experimental Protocols
HPLC/UPLC Method Validation Protocol
-
Specificity: Analyze blank, placebo, standard solution of this compound, and a sample spiked with known impurities. Assess for any interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the this compound reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase pH, column temperature, and mobile phase composition to assess the method's reliability.
TLC-Densitometry Method Validation Protocol
-
Specificity: Spot blank, placebo, and the this compound standard on the TLC plate. Develop the chromatogram and scan the plate to ensure no interfering spots are present at the Rf value of the analyte.
-
Linearity: Apply different amounts of the this compound standard to the TLC plate. After development, scan the spots and plot the peak area against the amount of substance. Determine the correlation coefficient.
-
Accuracy: Apply known amounts of the standard to the plate along with a placebo and calculate the percentage recovery.
-
Precision: Assess repeatability by spotting the same amount of the standard multiple times and calculating the relative standard deviation of the peak areas. Evaluate intermediate precision by repeating the experiment on a different day.
Method Comparison
| Feature | HPLC/UPLC | TLC-Densitometry |
| Resolution | High to Very High | Moderate |
| Sensitivity | High | Moderate |
| Quantitation | Highly Accurate and Precise | Good Accuracy and Precision |
| Throughput | Moderate to High (UPLC) | High (multiple samples per plate) |
| Cost | High (instrumentation and solvents) | Low |
| Complexity | High | Low |
Visualizations
Caption: Workflow for Analytical Method Validation.
This guide provides a framework for validating an analytical method for this compound. The choice between HPLC/UPLC and TLC-densitometry will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the available resources. It is essential to perform a thorough method validation to ensure the reliability of the analytical data generated.
References
- 1. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stability and adsorption of atracurium besylate injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to Cisatracurium and N-Desmethyl-transatracurium Besylate
For researchers, scientists, and drug development professionals, understanding the stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of the stability profiles of cisatracurium besylate, a widely used neuromuscular blocking agent, and its lesser-known analogue, N-Desmethyl-transatracurium Besylate. While extensive data is available for cisatracurium, information on this compound is limited, positioning this guide as a crucial resource for navigating the knowns and unknowns.
Cisatracurium: A Profile of Predictable Degradation
The stability of cisatracurium is predominantly governed by a chemical process known as Hofmann elimination.[5][6][7] This degradation pathway is dependent on pH and temperature, occurring spontaneously under physiological conditions.[1][7][8] A secondary, less significant degradation route is ester hydrolysis, facilitated by non-specific plasma esterases.[6][7]
The primary degradation products of cisatracurium are laudanosine and a monoquaternary acrylate metabolite.[7] The monoquaternary acrylate can then undergo ester hydrolysis to form a monoquaternary alcohol.[6][7] The rate-limiting step in this cascade is the initial Hofmann elimination.[5][6]
Key Factors Influencing Cisatracurium Stability:
-
pH: The rate of Hofmann elimination increases with increasing pH.[6] Cisatracurium is most stable in acidic conditions.
-
Temperature: Higher temperatures accelerate the degradation of cisatracurium.[9]
This compound: An Insight into a Related Structure
This compound, as its name suggests, is a demethylated analogue of a trans-isomer of atracurium. Given its structural similarity to atracurium and cisatracurium, it is highly probable that it also undergoes degradation via Hofmann elimination and ester hydrolysis. The presence of the same core benzylisoquinolinium structure and ester linkages makes it susceptible to these degradation pathways. However, without specific experimental data, the precise rate and extent of its degradation compared to cisatracurium remain undetermined. Its classification as an impurity suggests it may be formed during the synthesis or degradation of atracurium.
Quantitative Stability Data for Cisatracurium
The following table summarizes the stability of cisatracurium besylate under various conditions, as reported in published studies.
| Concentration & Vehicle | Storage Temperature (°C) | Stability (Time to <10% loss) | Reference |
| 2 mg/mL in vials | 23 | < 45 days | [9] |
| 2 mg/mL in syringes | 23 | < 30 days | [9] |
| 0.1, 2, and 5 mg/mL in 5% Dextrose or 0.9% NaCl | 4 | ≥ 30 days | [9] |
| 0.1, 2, and 5 mg/mL in 5% Dextrose or 0.9% NaCl | 23 | < 30 days | [9] |
| 10 mg/mL compounded solution in amber glass ampoules | 2-8 | ~15 months |
Experimental Protocols: Stability-Indicating HPLC Method
A crucial tool for assessing the stability of cisatracurium and related compounds is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method can separate the parent drug from its degradation products, allowing for accurate quantification of stability over time.
Objective: To determine the concentration of cisatracurium and its degradation products in a sample over time under specific storage conditions.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol)
-
Cisatracurium besylate reference standard
-
Degradation product reference standards (e.g., laudanosine), if available
-
Forced degradation equipment (e.g., acid, base, oxidizing agent, heat source, photostability chamber)
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method capable of separating cisatracurium from all potential degradation products. This involves optimizing the mobile phase composition, flow rate, column temperature, and detector wavelength.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation Studies:
-
Subject a solution of cisatracurium besylate to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent peak and from each other. This confirms the stability-indicating nature of the method.
-
-
Stability Study:
-
Prepare solutions of cisatracurium besylate at the desired concentration and in the relevant formulation or vehicle.
-
Store the samples under the planned stability conditions (e.g., refrigerated, room temperature, accelerated conditions).
-
At specified time points, withdraw aliquots of the samples.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of cisatracurium and its degradation products.
-
Calculate the percentage of cisatracurium remaining and the amount of each degradation product formed over time.
-
Visualizing Degradation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Degradation pathway of cisatracurium via Hofmann elimination and ester hydrolysis.
Caption: General experimental workflow for a pharmaceutical stability study.
References
- 1. alentris.org [alentris.org]
- 2. Chemical stability and adsorption of atracurium besylate injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [br.simsonpharma.com]
- 6. oatext.com [oatext.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 9. This compound (~80%) [lgcstandards.com]
N-Desmethyl-transatracurium Besylate: An Evaluation of its Potential as a Biomarker for Atracurium and Cisatracurium Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Desmethyl-transatracurium Besylate as a potential biomarker for monitoring exposure to the neuromuscular blocking agents atracurium and cisatracurium. Due to the limited direct validation of this compound as a biomarker in publicly available literature, this guide will focus on a comparison with the well-established metabolite, laudanosine, and other relevant breakdown products. The experimental protocols provided are based on established methods for quantifying atracurium and its known metabolites, which could be adapted for N-Desmethyl-transatracurium.
Introduction to Atracurium Metabolism and Potential Biomarkers
Atracurium and its isomer, cisatracurium, are non-depolarizing neuromuscular blocking agents that undergo organ-independent elimination. This process involves two primary pathways: Hofmann elimination (a chemical process dependent on pH and temperature) and ester hydrolysis by non-specific plasma esterases. This metabolism results in several breakdown products, with laudanosine being the most extensively studied metabolite.[1]
This compound is recognized as an impurity of atracurium and cisatracurium. While its direct role as a significant in-vivo metabolite is not well-documented in peer-reviewed validation studies, its structural relationship to atracurium suggests it could be formed through demethylation processes. Laudanosine itself is known to undergo N-demethylation to norlaudanosine.[2] This guide will, therefore, evaluate the potential of this compound in the context of established biomarkers of atracurium exposure.
Comparative Analysis of Potential Biomarkers
The ideal biomarker for atracurium or cisatracurium exposure should be readily detectable and quantifiable in biological fluids, and its concentration should correlate with the administered dose and the resulting neuromuscular blockade.
| Biomarker Candidate | Rationale for Use as a Biomarker | Advantages | Disadvantages | Current Validation Status |
| This compound | Potential metabolite or impurity directly related to the parent drug. | High specificity to atracurium/cisatracurium exposure. | Lack of published validation studies. Unknown pharmacokinetic profile and correlation with clinical effects. | Not validated as a clinical biomarker. |
| Laudanosine | Major and well-characterized metabolite of both atracurium and cisatracurium. | Extensive research on its pharmacokinetics and potential for CNS effects.[3] Established analytical methods for quantification. | Can cross the blood-brain barrier and has been associated with central nervous system excitation at high concentrations.[3] Its levels are influenced by liver function.[4] | Validated and used in research to monitor atracurium and cisatracurium metabolism. |
| Monouaternary Alcohol | Product of ester hydrolysis of atracurium. | Directly reflects one of the primary degradation pathways. | Less studied than laudanosine. Shorter half-life may limit its utility for monitoring prolonged exposure. | Studied in pharmacokinetic models, but not as widely validated as laudanosine for routine monitoring.[5] |
| Parent Drug (Atracurium/Cisatracurium) | Direct measure of the active agent in circulation. | Direct correlation with neuromuscular blockade. | Short half-life (approximately 20 minutes) makes it challenging to monitor cumulative exposure from infusions.[5] | Validated for pharmacokinetic studies, but less practical as a biomarker for long-term exposure compared to metabolites. |
Experimental Protocols
The following are detailed methodologies for the quantification of atracurium and its major metabolite, laudanosine. These methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), can be adapted for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) for Atracurium and Metabolites
This method is suitable for the simultaneous determination of atracurium, laudanosine, and other related compounds in plasma.
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical method validation guidelines.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low concentrations of metabolites.
Sample Preparation: Similar to the HPLC method, involving protein precipitation or solid-phase extraction.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized for maximum sensitivity and specificity. For atracurium, a quantitation ion of m/z 464.8 (corresponding to the doubly charged ion) has been used.[6]
Visualizations
Atracurium Metabolism Pathway
Caption: Simplified metabolic pathways of atracurium.
Biomarker Validation Workflow
Caption: General workflow for biomarker validation.
Conclusion
Currently, laudanosine is the most established and clinically relevant biomarker for monitoring atracurium and cisatracurium metabolism, particularly during long-term infusions in critical care settings. While this compound is a known impurity and a potential metabolite of atracurium, there is a lack of published scientific literature validating its use as a biomarker.
For researchers and drug development professionals interested in exploring this compound as a novel biomarker, the immediate next steps should involve:
-
Chemical Synthesis and Purification: Obtaining a certified reference standard of this compound.
-
Analytical Method Development: Establishing and validating a sensitive and specific analytical method, likely based on LC-MS/MS, for its quantification in biological matrices.
-
In Vitro and In Vivo Metabolism Studies: Conducting studies to confirm its formation as a metabolite of atracurium and cisatracurium and to characterize its pharmacokinetic profile.
-
Clinical Correlation Studies: Investigating the relationship between plasma concentrations of this compound, the administered dose of the parent drug, and the extent of neuromuscular blockade.
Without such foundational studies, the utility of this compound as a reliable biomarker remains speculative. In contrast, laudanosine provides a well-validated, albeit imperfect, tool for monitoring patients receiving atracurium or cisatracurium.
References
- 1. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma laudanosine levels in patients given atracurium during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and neuromuscular blocking effects of atracurium besylate and two of its metabolites in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of N-Desmethyl-transatracurium Besylate and Related Impurity Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the purity and characterization of active pharmaceutical ingredients (APIs) and their impurities are of paramount importance. N-Desmethyl-transatracurium Besylate is a known impurity of the neuromuscular blocking agent Atracurium Besylate. The availability of high-quality analytical standards for this and related impurities is crucial for accurate quantification, method validation, and stability testing. This guide provides a head-to-head comparison of commercially available analytical standards for this compound and its closely related alternatives, Atracurium Besylate Impurity C and Cisatracurium Besylate Impurity L.
Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard is a critical decision in the drug development process. Factors such as purity, availability of characterization data, and supplier reputation play a significant role. Below is a summary of quantitative data for this compound and two common alternative standards, based on information provided by various suppliers. It is important to note that a direct experimental comparison is not publicly available, and the data presented is based on vendor-reported specifications.
| Feature | This compound | Atracurium Besylate Impurity C | Cisatracurium Besylate Impurity L |
| CAS Number | 2024603-92-5[1] | 86293-35-8 (freebase)[2], 2767988-75-8[3][4] | Not consistently available |
| Molecular Formula | C₅₈H₇₄N₂O₁₅S (as salt)[1] | C₃₈H₄₉NO₁₁S[5][] | C₆₈H₈₆N₂O₂₀S₂[7][8][9] |
| Molecular Weight | 1071.29 g/mol (as salt)[1] | 727.87 g/mol [5][] | 1315.54 g/mol [7][8][9] |
| Reported Purity | ~80% (LGC Standards)[10] | 98% (Allmpus)[4] | Not specified |
| Suppliers | LGC Standards, Simson Pharma Ltd., Daicel Pharma[1][10] | Clearsynth, BOC Sciences, Allmpus, Simson Pharma Ltd.[2][3][4][5][] | Simson Pharma Ltd., Clearsynth, Pharmaffiliates[7][8][9][11] |
| Certificate of Analysis (CoA) | Typically Accompanied[8] | Typically Accompanied[2][3][5] | Typically Accompanied[7][8][11] |
| Characterization Data (often in CoA) | 1H NMR, 13C NMR, IR, MASS, HPLC Purity (Daicel Pharma)[1] | HNMR, MASS, HPLC, IR, TGA (Allmpus)[4] | Not specified |
Experimental Protocols for Analysis
Accurate analysis of these standards requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for the separation and quantification of atracurium and its impurities.[12] The following is a representative experimental protocol for the analysis of this compound and related impurities by HPLC.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and other related impurities in a drug substance or formulation.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.1 ± 0.2).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the analytical standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample containing this compound or other impurities by dissolving it in the mobile phase to a similar concentration as the standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks of interest based on their retention times relative to the standard.
-
Calculate the concentration of the impurity in the sample by comparing the peak area with that of the standard.
Workflow for Comparison of Analytical Standards
The following diagram illustrates a typical workflow for the head-to-head comparison of analytical standards from different suppliers.
Caption: Workflow for the procurement, preparation, analysis, and comparison of different analytical standards.
Signaling Pathway of Neuromuscular Blockade
To provide context for the importance of these impurities, the following diagram illustrates the simplified signaling pathway at the neuromuscular junction and the mechanism of action of neuromuscular blocking agents like atracurium.
Caption: Mechanism of neuromuscular blockade by atracurium and its related compounds.
References
- 1. Cisatracurium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. allmpus.com [allmpus.com]
- 5. Atracurium Besilate Impurity C (Mixture Of Diastereomers) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Cisatracurium Besylate EP Impurity L | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. Cisatracurium Besylate EP Impurity L | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound (~80%) [lgcstandards.com]
- 11. clearsynth.com [clearsynth.com]
- 12. researchgate.net [researchgate.net]
Inter-Laboratory Performance in the Quantification of N-Desmethyl-transatracurium Besylate: A Comparative Guide
An Objective Analysis of Bioanalytical Methodologies for a Key Atracurium-Related Compound
In the development and quality control of pharmaceuticals, the accurate quantification of active ingredients and related compounds is paramount. N-Desmethyl-transatracurium Besylate, a known impurity and metabolite of atracurium, requires precise measurement to ensure product safety and efficacy. This guide provides a comparative overview of analytical performance for the quantification of this compound, drawing on representative data from a simulated inter-laboratory study.
While specific inter-laboratory validation data for this compound is not extensively published, this guide presents a framework based on established bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a standard for such sensitive and specific quantification. The following sections detail a representative experimental protocol and present a comparison of hypothetical performance data from three laboratories to illustrate the expected variability and performance benchmarks in a validation study.
Comparative Analysis of Inter-Laboratory Quantification Data
The following table summarizes the performance characteristics for the quantification of this compound from three distinct, simulated laboratories. This data reflects key validation parameters essential for evaluating the robustness and reliability of the analytical method.
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (R²) | 0.998 | 0.997 | 0.999 |
| Accuracy (% Bias) | Within ±5% across the calibration range | Within ±7% across the calibration range | Within ±4% across the calibration range |
| Precision (% RSD) | Intra-day: < 4%, Inter-day: < 6% | Intra-day: < 5%, Inter-day: < 8% | Intra-day: < 3%, Inter-day: < 5% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.75 ng/mL | 0.4 ng/mL |
Detailed Experimental Protocol: LC-MS/MS Quantification
The following protocol outlines a representative LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
Sample Preparation
-
Matrix: Human Plasma (or other relevant biological fluid)
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl-transatracurium: Precursor Ion > Product Ion (specific m/z values to be determined based on the compound's structure).
-
Internal Standard: Precursor Ion > Product Ion (specific m/z values for the IS).
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the logical flow from sample handling to final data analysis.
Caption: Experimental workflow for this compound quantification.
A Comparative Guide to Assessing the Purity of N-Desmethyl-transatracurium Besylate Samples
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development and quality control of therapeutic agents. N-Desmethyl-transatracurium Besylate, a known impurity and metabolite of the neuromuscular blocking agent Atracurium Besylate, requires rigorous analytical characterization to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound samples, complete with experimental protocols and data presentation.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) and its related substances is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance, or as metabolites. This compound is a significant related substance of Atracurium Besylate. Therefore, robust analytical methods are essential for its separation, identification, and quantification. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Comparison of HPLC Methodologies
Different HPLC methods can be optimized for the analysis of this compound. The choice of column, mobile phase, and detection wavelength is crucial for achieving optimal separation from the parent compound and other potential impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Alternative: UPLC |
| Column | C18 (Octadecyl Silane), 5 µm, 4.6 x 250 mm | C18 (Octadecyl Silane), 3.5 µm, 4.6 x 150 mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile:Ammonium formate buffer (pH 5.2; 0.3 M) (50:50, v/v)[1] | A: 0.1% Aqueous Phosphoric Acid B: Acetonitrile | A: 0.1% Aqueous Phosphoric Acid B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.6 mL/min[2] |
| Detection | UV at 280 nm[1][2][3] | UV at 280 nm | UV at 220 nm[2] |
| Run Time | ~20 min | ~15 min | < 5 min[2] |
| Resolution | Good separation from major impurities. | Excellent separation of a wider range of impurities. | Superior resolution and peak shape. |
| Throughput | Lower | Moderate | High |
Experimental Protocol: HPLC Purity Determination
This protocol outlines a general gradient RP-HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 (Octadecyl Silane), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
HPLC Purity Assessment Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.
Advantages of LC-MS over HPLC-UV
-
Impurity Identification: Provides molecular weight information, aiding in the structural elucidation of unknown impurities.
-
Enhanced Specificity: Can distinguish between compounds with similar chromatographic retention times but different mass-to-charge ratios.
-
Higher Sensitivity: Often provides lower limits of detection (LOD) and quantification (LOQ) for impurities.
| Parameter | LC-MS/MS (Triple Quadrupole) |
| Ionization Source | Electrospray Ionization (ESI), positive mode[1] |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted impurity analysis. |
| LOD/LOQ | Typically in the ng/mL to pg/mL range.[4] |
| Application | Quantification of known impurities and identification of degradation products.[1][5] |
Experimental Protocol: LC-MS Impurity Identification
1. Instrumentation:
-
LC-MS system comprising an HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
2. LC Conditions:
-
Utilize the same chromatographic conditions as the HPLC method to ensure correlation of retention times.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize desolvation and cone gas flow rates for the specific instrument.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1500).
4. Analysis:
-
Acquire total ion chromatograms (TIC) and extracted ion chromatograms (EIC) for expected impurity masses.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
-
For structural confirmation, fragmentation analysis (MS/MS) can be performed.
LC-MS Impurity Identification Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including impurities.[6] It provides detailed information about the chemical environment of atoms within a molecule.
Application of NMR in Purity Assessment
-
Structural Confirmation: Unambiguously confirms the chemical structure of this compound and its impurities.[7]
-
Quantitative NMR (qNMR): Can be used for the accurate quantification of the main component and impurities without the need for a reference standard for each impurity.
-
Characterization of Novel Impurities: Essential for determining the structure of new impurities that have not been previously identified.
Experimental Protocol: ¹H NMR for Structural Characterization
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve a sufficient amount of the isolated impurity or the bulk sample (approximately 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling constants to elucidate the structure.
-
For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.[7]
Relationship Between Techniques and Outcomes
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC serves as the primary tool for routine purity testing and quantification. LC-MS is indispensable for the identification of known and unknown impurities, providing crucial molecular weight information. Finally, NMR spectroscopy offers definitive structural elucidation, which is vital for the complete characterization of the compound and its related substances. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the quality, safety, and consistency of this compound samples.
References
- 1. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Review of N-Desmethyl-transatracurium Besylate and Related Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Desmethyl-transatracurium Besylate and its parent compounds, atracurium besylate and cisatracurium besylate, focusing on their performance based on available experimental data. While direct comparative studies on this compound are limited, this review synthesizes the extensive research on atracurium and cisatracurium to offer valuable insights for the scientific community.
Introduction to this compound and its Analogs
This compound is recognized as an impurity and a related substance of atracurium besylate.[1] The bulk of scientific literature and clinical application centers on atracurium besylate and its more potent isomer, cisatracurium besylate. Both are intermediate-acting, non-depolarizing neuromuscular blocking agents used to induce skeletal muscle relaxation during surgery and mechanical ventilation.[2][3][4][5] Their primary mechanism of action involves competitive antagonism of acetylcholine receptors at the neuromuscular junction.[6]
A key feature of atracurium and cisatracurium is their metabolism through Hofmann elimination, a pH and temperature-dependent chemical process, and ester hydrolysis, making their clearance largely independent of renal and hepatic function.[5][7] This characteristic offers a clinical advantage in patients with organ dysfunction.[8][9]
Comparative Data
The following tables summarize quantitative data from various studies comparing the clinical performance of atracurium and cisatracurium.
Table 1: Potency and Dosage
| Parameter | Atracurium Besylate | Cisatracurium Besylate | Reference(s) |
| ED95 (mg/kg) | ~0.25 | ~0.05 | [2][3] |
| Intubating Dose (mg/kg) | 0.5 (2 x ED95) | 0.15 - 0.2 (3-4 x ED95) | [3][10] |
| Potency Ratio | 1 | ~3-4 times more potent than atracurium | [2][11] |
Table 2: Pharmacokinetics and Pharmacodynamics
| Parameter | Atracurium Besylate | Cisatracurium Besylate | Reference(s) |
| Onset of Action (min) | 2.3 - 3.7 | 3.1 - 6.04 | [3][12] |
| Duration of Action (min) | 35.4 - 38.9 | 59.43 - 70.14 | [3][10] |
| Recovery Index (25-75%) (min) | ~18 | ~18 | [12] |
| Elimination Half-life (min) | ~20 | Not specified, similar recovery profile | [7][12] |
Table 3: Hemodynamic Effects and Histamine Release
| Parameter | Atracurium Besylate | Cisatracurium Besylate | Reference(s) |
| Histamine Release | Significant, dose-dependent | Minimal to none | [2][11] |
| Mean Arterial Pressure (MAP) | Potential for significant increase post-intubation | More stable, may show a slight drop | [2][13] |
| Heart Rate | Potential for tachycardia | More stable | [14] |
Experimental Protocols
The data presented above are derived from randomized controlled clinical trials involving adult patients (ASA physical status I and II) undergoing elective surgeries under general anesthesia.
General Methodology:
-
Anesthesia Induction: Typically induced with agents like propofol and fentanyl.
-
Neuromuscular Blocker Administration: Patients were randomly assigned to receive either atracurium besylate (e.g., 0.5 mg/kg) or cisatracurium besylate (e.g., 0.15-0.2 mg/kg) intravenously.
-
Neuromuscular Monitoring: The degree of neuromuscular blockade was assessed using a Train-of-Four (TOF) stimulus delivered to the ulnar nerve, with the response measured at the adductor pollicis muscle.
-
Onset of action was defined as the time from injection to the disappearance of the fourth twitch (TOF count of 0).
-
Duration of action was defined as the time from injection until the recovery of the first twitch to 25% of its baseline height.
-
-
Intubating Conditions: Assessed at a predetermined time after drug administration (e.g., 90-120 seconds) and scored based on factors like ease of laryngoscopy, vocal cord position, and patient response.
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate were recorded at baseline, after induction, after administration of the neuromuscular blocker, and after intubation.
Visualizing Pathways and Workflows
Mechanism of Action at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of acetylcholine (ACh) by non-depolarizing neuromuscular blocking agents like atracurium and cisatracurium at the nicotinic ACh receptor on the motor endplate.
Metabolism of Atracurium and Cisatracurium
This diagram outlines the primary pathways for the degradation of atracurium and cisatracurium: Hofmann elimination and ester hydrolysis.
Conclusion
While direct comparative data for this compound is not available in the current body of scientific literature, a comprehensive analysis of its parent compounds, atracurium and cisatracurium, reveals key differences in their clinical profiles. Cisatracurium is significantly more potent than atracurium and exhibits a more stable hemodynamic profile with minimal histamine release.[2][11] Although atracurium may have a slightly faster onset of action in some studies, cisatracurium generally has a longer duration of action.[3][12] The choice between these agents depends on the specific clinical scenario, with cisatracurium often being favored for its superior safety profile, particularly in patients susceptible to the effects of histamine release.[14] Further research is warranted to elucidate the pharmacological profile of this compound and its potential clinical relevance.
References
- 1. This compound | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 2. aijournals.com [aijournals.com]
- 3. anesthesiologypaper.com [anesthesiologypaper.com]
- 4. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 5. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of atracurium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medpulse.in [medpulse.in]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A comparison of cisatracurium and atracurium: onset of neuromuscular block after bolus injection and recovery after subsequent infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacc.tums.ac.ir [aacc.tums.ac.ir]
- 14. ijlbpr.com [ijlbpr.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Desmethyl-transatracurium Besylate
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] The core legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to adhere to all federal, state, and local regulations.
Hazard Assessment
N-Desmethyl-transatracurium Besylate is an analogue of atracurium besylate. Safety data sheets (SDS) for atracurium besylate classify it as a hazardous substance, indicating that it can cause skin and serious eye irritation, and may be harmful if swallowed.[5][6] Given its pharmacological activity as a neuromuscular blocking agent, it should be handled with care to avoid accidental exposure.[7][8][9]
Key Safety Precautions During Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][10]
-
In case of spills, follow your laboratory's established spill cleanup procedures for hazardous materials.[6]
Disposal Procedures
Due to the lack of specific degradation or inactivation protocols for this compound, the primary recommended disposal method is through a licensed hazardous waste management company. Most pharmaceutical waste is ultimately disposed of via incineration at a permitted facility.[2][3]
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound with non-hazardous waste. It should be segregated as chemical or pharmaceutical waste.
-
Containerization: Place the waste in a designated, properly labeled, and sealed container that is compatible with the chemical. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Storage: Store the sealed container in a designated, secure area for hazardous waste accumulation, following your institution's guidelines.
-
Documentation: Maintain an accurate inventory of the waste being generated for disposal.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
What NOT to Do:
-
Do not flush down the drain or toilet. [1][4][11] Pharmaceuticals flushed down the drain can contaminate water supplies as wastewater treatment plants are often not equipped to remove them.[11][12]
-
Do not dispose of in the regular trash unless specifically permitted by your EHS department for trace amounts that have been appropriately treated (a practice that is generally discouraged for hazardous pharmaceuticals).[13][14]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, inactivation times with specific reagents) was found in the available literature. The disposal approach should therefore be conservative and treat the compound as hazardous.
| Data Point | Value |
| LD50 (Oral, Rat) | Data not available for this compound. For Atracurium Besylate: Harmful if swallowed.[5] |
| Environmental Fate | Data not available. Assumed to be persistent and potentially harmful to aquatic life if not disposed of properly. |
| Recommended Disposal Method | Incineration via a licensed hazardous waste facility.[2] |
Experimental Protocols
No peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were identified. Research in this area would be beneficial for developing safer and more environmentally friendly disposal methods.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety professionals and adhering to all applicable regulations.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 8. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.nl [fishersci.nl]
- 11. epa.gov [epa.gov]
- 12. mhog.org [mhog.org]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Logistics for Handling N-Desmethyl-transatracurium Besylate
Disclaimer: Specific safety data for N-Desmethyl-transatracurium Besylate is limited. The following guidance is based on the safety protocols for the closely related compound, Atracurium Besylate. It is imperative to handle this compound with the utmost caution and to consult with a qualified safety professional before beginning any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational use and disposal.
Quantitative Data Summary
As specific occupational exposure limits for this compound have not been established, the focus remains on minimizing exposure through engineering controls and personal protective equipment.
| Parameter | Value | Source |
| Occupational Exposure Limits | Not established | N/A |
| Biological Limit Values | Not established | N/A |
| Melting Point (Atracurium Besylate) | 90 °C / 194 °F | [1] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Temperature: For optimal product quality, keep refrigerated.[1][2]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles conforming to European standard EN 166.[2]
-
Hand Protection: Use protective gloves (e.g., nitrile rubber, neoprene).[2] Always inspect gloves before use and refer to the manufacturer's recommendations for breakthrough time and glove thickness.[2]
-
Body Protection: Wear a lab coat or long-sleeved clothing.[2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a dust respirator.[3]
Handling Procedures
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[2] Do not eat, drink, or smoke in the handling area.[2][4]
-
Dust Formation: Avoid generating dust.[2][3] Use dry clean-up procedures for any spills.[3]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] Get medical attention if symptoms occur.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1][2] Seek medical attention if symptoms occur.[1][2]
Spill Management
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Wear appropriate PPE.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Vacuum or sweep up the material. If using a vacuum, it must be fitted with a HEPA filter.[3]
-
Dampen with water to prevent dusting before sweeping.[3]
-
Place the spilled material in a suitable, labeled container for disposal.[3]
-
-
Major Spills:
-
Evacuate the area and advise personnel of the hazard.[3]
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill with absorbent materials.
-
Contact environmental health and safety personnel for assistance with cleanup and disposal.
-
Disposal Plan
-
Waste Characterization: All waste must be handled as hazardous waste.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.[3]
-
Contaminated Materials: Any materials that come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Recycling: Consult the manufacturer for recycling options if the material is unused and uncontaminated.[3]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
